molecular formula C23H24ClN5O B606553 CCT251545

CCT251545

Cat. No.: B606553
M. Wt: 421.9 g/mol
InChI Key: LBFYQISQYCGDDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CCT251545 is a chloropyridine that is 3-chloropyridine substituted by a 1-oxo-2,8-diazaspiro[4.5]decan-8-yl group and a 4-(1-methyl-1H-pyrazol-4-yl)phenyl group at positions 4 and 5, respectively. It is an orally bioavailable inhibitor of Wnt signaling (IC50 = 5 nM) and a potent and selective chemical probe for cyclin-dependent kinases CDK8 and CDK19. It has a role as a Wnt signalling inhibitor, an antineoplastic agent and an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor. It is a chloropyridine, a member of pyrazoles and an azaspiro compound.

Properties

IUPAC Name

8-[3-chloro-5-[4-(1-methylpyrazol-4-yl)phenyl]pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O/c1-28-15-18(12-27-28)16-2-4-17(5-3-16)19-13-25-14-20(24)21(19)29-10-7-23(8-11-29)6-9-26-22(23)30/h2-5,12-15H,6-11H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFYQISQYCGDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC(=C3N4CCC5(CCNC5=O)CC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CCT251545: A Technical Guide to its Mechanism of Action as a Selective CDK8/19 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT251545 is a potent and selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3] Initially identified through a cell-based screen for inhibitors of the WNT signaling pathway, its mechanism of action is centered on the ATP-competitive inhibition of the kinase activity of CDK8 and CDK19, which are components of the Mediator complex.[1][4] This inhibition leads to downstream effects on WNT pathway-regulated gene expression and the phosphorylation of STAT1, ultimately demonstrating anti-tumor activity in preclinical models of WNT-dependent cancers.[2][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action

This compound acts as a selective ATP-competitive inhibitor of CDK8 and CDK19.[4] These kinases are part of the Mediator complex, a crucial transcriptional co-regulator. By binding to the ATP pocket of CDK8 and CDK19, this compound prevents the phosphorylation of their downstream targets. This leads to the modulation of gene expression programs controlled by various signaling pathways, most notably the WNT/β-catenin pathway.[5]

A key downstream effect of CDK8/19 inhibition by this compound is the reduction of STAT1 phosphorylation at serine 727 (pSTAT1 S727), which serves as a robust biomarker of target engagement both in vitro and in vivo.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: In Vitro Potency and Target Engagement

ParameterTarget/Cell LineValueReference
Biochemical IC50 CDK87 nM[1]
CDK196 nM[1]
WNT Signaling IC50 7dF3 cells5 nM[2][6]
LS174T cells0.023 ± 0.011 µM[7]
SW480 cells0.190 ± 0.030 µM[7]
pSTAT1 S727 IC50 SW620 cells9 nM[1]

Table 2: In Vivo Pharmacokinetics and Efficacy

ParameterSpeciesValueReference
Oral Bioavailability (F) Mouse, Rat, Dog>50% at 0.5 mg/kg[1]
Tumor Growth Inhibition SW620 colorectal cancer xenograftsDemonstrated[1]
MMTV-WNT-1 breast cancer allograftsDemonstrated[1]
COLO 205 human colon cancer xenograftsReduces tumor growth at 70 mg/kg bid[8]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: this compound inhibits CDK8/19, modulating WNT signaling at the TCF/LEF level.

STAT1_Signaling_Pathway cluster_inhibition This compound Inhibition cluster_stat1 STAT1 Pathway This compound This compound CDK8 CDK8 This compound->CDK8 Inhibits STAT1 STAT1 CDK8->STAT1 pSTAT1_S727 pSTAT1 (Ser727) STAT1->pSTAT1_S727 STAT1_Target_Genes STAT1 Target Genes pSTAT1_S727->STAT1_Target_Genes Regulates Transcription

Caption: this compound inhibits CDK8-mediated phosphorylation of STAT1 at Ser727.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell-Based WNT Signaling Assay (Luciferase Reporter)

This assay measures the activity of the WNT signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a TCF/LEF responsive element.

  • Cell Seeding: Seed 7dF3 cells (or other suitable reporter cell lines like LS174T, SW480) at a density of 20,000 cells/well into 96-well cell culture plates.[6]

  • Incubation: Incubate the cells overnight to allow for attachment.[6]

  • Treatment: Treat the cells with this compound at a range of concentrations (e.g., 0.068 nM to 9.1 µM).[6]

  • Incubation: Incubate for a defined period (e.g., 2 or 6 hours).[6]

  • Lysis and Reporter Assay: Wash the cells with PBS and lyse them. Measure luciferase activity using a luminometer according to the manufacturer's protocol for the specific luciferase assay system used.

  • Data Analysis: Calculate IC50 values by plotting the percentage of inhibition of luciferase activity against the log concentration of this compound.

CDK8/19 Reporter Displacement Assay

This biochemical assay determines the binding affinity and kinetics of this compound to CDK8 and CDK19.

  • Principle: The assay is based on the competitive displacement of a fluorescently labeled reporter probe that binds to the ATP-binding site of CDK8 or CDK19.[2][5]

  • Assay Components:

    • Purified recombinant CDK8/cyclin C or CDK19/cyclin C complex.

    • A reporter probe with a fast binding kinetic signature.

    • This compound at various concentrations.

  • Procedure:

    • Incubate the CDK8/cyclin C or CDK19/cyclin C complex with the reporter probe, resulting in an optical signal.

    • Add this compound at a range of concentrations.

    • The competitive displacement of the probe by this compound leads to a quantifiable loss of the optical signal.

  • Data Analysis: Determine IC50 values and kinetic parameters (Kd) from the concentration-response curves.[2]

SILAC-Based Affinity Capture for Target Identification

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with affinity chromatography is used to identify the cellular targets of this compound.

  • Cell Culture: Culture cells (e.g., SW620) in media containing either "light" (normal) or "heavy" (isotope-labeled, e.g., ¹³C₆, ¹⁵N₂-lysine and ¹³C₆, ¹⁵N₄-arginine) amino acids for several passages to achieve complete labeling.[9][10]

  • Cell Lysis: Lyse both "light" and "heavy" labeled cell populations.

  • Affinity Chromatography:

    • Immobilize a derivative of this compound onto a solid support (e.g., agarose beads) to create an affinity matrix.

    • Incubate the "heavy" labeled cell lysate with the affinity matrix.

    • In a parallel experiment, incubate the "heavy" labeled lysate with the affinity matrix in the presence of an excess of free this compound (competition).

    • Incubate the "light" labeled lysate with a control matrix (no compound).

  • Protein Elution and Digestion: Wash the beads to remove non-specific binders, then elute the bound proteins. Combine the eluates from the different conditions and digest the proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of proteins in the different samples based on the "light" and "heavy" isotopic signatures. Proteins that are significantly enriched in the affinity pulldown and competed off by free this compound are identified as specific binding partners.

Experimental Workflow

The following diagram illustrates the overall workflow for the discovery and characterization of this compound.

Experimental_Workflow cluster_discovery Discovery and Optimization cluster_characterization Mechanism of Action Characterization cluster_preclinical Preclinical Evaluation HTS High-Throughput Screen (Cell-Based WNT Reporter Assay) Hit_ID Hit Identification (3,4,5-trisubstituted pyridine) HTS->Hit_ID Med_Chem Medicinal Chemistry Optimization (Improved Potency & PK) Hit_ID->Med_Chem CCT251545_ID Identification of this compound Med_Chem->CCT251545_ID Target_ID Target Identification (SILAC Affinity Capture) CCT251545_ID->Target_ID Target_Val Target Validation (Biochemical Assays - Reporter Displacement) Target_ID->Target_Val Cell_Activity Cellular Activity Confirmation (WNT & pSTAT1 Assays) Target_Val->Cell_Activity Xray Structural Biology (X-ray Crystallography) Target_Val->Xray PK Pharmacokinetics (Mouse, Rat, Dog) Cell_Activity->PK InVivo In Vivo Efficacy (Xenograft Models) PK->InVivo

Caption: Workflow from discovery to preclinical evaluation of this compound.

Conclusion

This compound is a well-characterized and highly selective chemical probe for CDK8 and CDK19. Its mechanism of action, involving the inhibition of the WNT signaling pathway and STAT1 phosphorylation, has been robustly demonstrated through a variety of in vitro and in vivo studies. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the fields of oncology, cell signaling, and drug discovery who are interested in utilizing this compound to further explore the roles of CDK8 and CDK19 in health and disease.

References

CCT251545: A Potent and Selective Modulator of the WNT Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The WNT signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and cell fate determination. Its dysregulation is a hallmark of numerous cancers, particularly colorectal cancer. CCT251545 has emerged as a potent and orally bioavailable small-molecule inhibitor of the WNT signaling pathway. This technical guide provides a comprehensive overview of the role of this compound, its mechanism of action, and its potential as a therapeutic agent. We present key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction to WNT Signaling and the Role of this compound

The WNT signaling cascade is a complex and tightly regulated pathway that plays a pivotal role in embryonic development and adult tissue homeostasis. Aberrant WNT signaling is a key driver in the initiation and progression of various cancers. This compound was identified through a high-throughput cell-based screen as a potent inhibitor of WNT signaling[1]. It acts as a selective chemical probe for exploring the function of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), components of the Mediator complex, which are crucial for WNT-driven gene expression[2][3][4].

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the WNT pathway through the potent and selective inhibition of the kinase activity of CDK8 and CDK19. Unlike other inhibitors, this compound employs a type 1 binding mode, which involves the insertion of the CDK8 C-terminus into the ligand-binding site[4]. This action leads to a downstream alteration of WNT pathway-regulated gene expression[1][5]. The phosphorylation of STAT1 at serine 727 has been identified as a robust biomarker of CDK8 kinase activity both in vitro and in vivo, providing a valuable tool for assessing the biological activity of this compound[4].

cluster_wnt WNT Signaling Pathway WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled DVL Dishevelled (DVL) Frizzled->DVL LRP LRP5/6 Co-receptor LRP->DVL GSK3B GSK3β DVL->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylation & Degradation AXIN Axin AXIN->BetaCatenin APC APC APC->BetaCatenin TCF TCF/LEF BetaCatenin->TCF Accumulation & Nuclear Translocation Mediator Mediator Complex TCF->Mediator RNA_Pol_II RNA Polymerase II Mediator->RNA_Pol_II CDK8_19 CDK8/CDK19 CDK8_19->Mediator Gene_Expression WNT Target Gene Expression RNA_Pol_II->Gene_Expression This compound This compound This compound->CDK8_19 Inhibition

Figure 1: Mechanism of this compound in the WNT Signaling Pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Potency of this compound

Assay/Cell LineParameterValue (nM)Reference
7dF3 Cell-based WNT Pathway AssayIC505[2][3]
COLO205-F1756 clone 4 (APC mutant)IC500.035[1]

Table 2: Kinase Selectivity of this compound

KinaseParameterValue (µM)Reference
CDK8IC50>100-fold selectivity over 291 other kinases[4]
CDK19IC50>100-fold selectivity over 291 other kinases[4]
GSK3αIC500.462[1]
GSK3βIC500.690[1]

Table 3: In Vivo Efficacy of this compound

Tumor ModelDosing RegimenOutcomeReference
COLO 205 Human Colon Cancer Xenografts70 mg/kg, twice daily (bid), oralReduced tumor growth[5]
COLO205-F1756 clone 4 Tumor Xenografts70 mg/kg, twice daily (bid) for 9 days, oral37.5% reduction in tumor weight[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Cell-Based WNT Signaling Assay (7dF3 Reporter Assay)

This assay is crucial for screening and characterizing inhibitors of the WNT pathway.

cluster_workflow WNT Signaling Reporter Assay Workflow start Seed 7dF3 cells in 96-well plates incubation1 Incubate overnight start->incubation1 treatment Treat with this compound (concentration range) incubation1->treatment incubation2 Incubate for 2 or 6 hours treatment->incubation2 wash Wash cells with PBS incubation2->wash store Store at -80°C wash->store lyse Lyse cells store->lyse pcr Perform Taqman RT-PCR for WNT target genes lyse->pcr end Analyze Data (IC50 determination) pcr->end

Figure 2: Workflow for the Cell-Based WNT Signaling Assay.

Protocol:

  • Cell Seeding: Seed 7dF3 cells, which are engineered with a WNT-responsive reporter system, into 96-well cell culture plates at a density of 20,000 cells per well.

  • Overnight Incubation: Incubate the plates overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, with concentrations ranging from 0.068 nM to 9.1 µM[2].

  • Incubation: Incubate the treated cells for a period of 2 or 6 hours.

  • Cell Lysis and RNA Isolation: Following incubation, wash the cells with Phosphate-Buffered Saline (PBS) and store them at -80°C. Lyse the cells using a suitable lysis buffer (e.g., Cells-to-cDNA™ II Cell Lysis Buffer) to release the cellular contents, including RNA.

  • Gene Expression Analysis: Transfer the cell lysates to PCR plates for analysis of WNT target gene expression using Taqman Assays.

In Vivo Tumor Xenograft Studies

These studies are essential for evaluating the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Cell Line: Utilize a human colorectal cancer cell line with a constitutively active WNT pathway, such as COLO 205 or a specific clone like COLO205-F1756[1][5].

  • Animal Model: Implant the cancer cells subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow the tumors to establish and reach a palpable size.

  • Treatment: Administer this compound orally at a dose of 70 mg/kg twice daily[5].

  • Monitoring: Monitor tumor growth regularly using calipers.

  • Endpoint: At the end of the study (e.g., 9 days), sacrifice the animals, excise the tumors, and measure their weight[1].

  • Pharmacodynamic Analysis: Analyze tumor tissue for biomarkers of WNT pathway inhibition, such as the phosphorylation of STAT1(SER727)[4].

Conclusion

This compound is a valuable chemical probe for dissecting the role of CDK8 and CDK19 in the WNT signaling pathway and holds significant promise as a therapeutic agent for WNT-driven cancers. Its oral bioavailability and demonstrated in vivo efficacy make it a compelling candidate for further preclinical and clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in cancer therapy and beyond.

References

CCT251545: A Technical Guide to the Discovery, Synthesis, and Mechanism of a Selective CDK8/19 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT251545 is a potent, selective, and orally bioavailable small-molecule inhibitor of the Mediator complex-associated kinases, Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). It was originally discovered through a cell-based phenotypic screen for inhibitors of the WNT signaling pathway. Subsequent target deconvolution identified CDK8 and CDK19 as its primary molecular targets. This compound acts as an ATP-competitive inhibitor, modulating the transcription of WNT- and STAT1-regulated genes, and has demonstrated anti-tumor activity in preclinical models of colorectal cancer. This document provides a comprehensive technical overview of its discovery, synthesis, mechanism of action, and key experimental protocols.

Discovery and Target Identification

The discovery of this compound is a prime example of a successful phenotypic screening approach followed by rigorous target identification. The workflow began with a high-throughput screen designed to find modulators of the canonical WNT signaling pathway, a critical pathway often deregulated in cancers, particularly colorectal cancer.

The key stages of its discovery were:

  • Phenotypic Screening: A cell-based reporter assay using a human colorectal cancer cell line engineered with a TCF/LEF-responsive luciferase reporter (the 7dF3 assay) was used to screen for inhibitors of WNT pathway activity.

  • Hit-to-Lead Optimization: A singleton hit from the screen, a 3,4,5-trisubstituted pyridine, underwent extensive medicinal chemistry optimization. This process focused on improving potency and developing favorable physicochemical and pharmacokinetic properties suitable for an oral drug candidate. This effort led to the identification of compound 74 , later designated this compound.

  • Target Deconvolution: The precise molecular target was unknown at the discovery stage. To identify it, an unbiased chemical proteomics approach was employed. An analog of this compound was immobilized on a solid support to create an affinity matrix. Using Stable Isotope Labeling by Amino acids in Cell culture (SILAC), proteins from cell lysates that specifically bound to the affinity matrix were identified by quantitative mass spectrometry. This powerful technique revealed CDK8 and CDK19, along with their Mediator complex partners, as the high-affinity molecular targets.

Discovery_Workflow cluster_Discovery Discovery Phase cluster_Validation Target Validation & Characterization HTS High-Throughput Phenotypic Screen (WNT Reporter Assay) Hit Singleton Hit Identified (3,4,5-Trisubstituted Pyridine) HTS->Hit Identifies Opt Medicinal Chemistry Hit-to-Lead Optimization Hit->Opt Input for CCT This compound (Optimized Lead Compound) Opt->CCT Yields Proteomics Target Deconvolution (SILAC Affinity Capture) CCT->Proteomics Used for Target Primary Targets Identified (CDK8 & CDK19) Proteomics->Target Identifies Biochem Biochemical Validation (Kinase Binding Assays) Target->Biochem Confirms Cellular Cellular Target Engagement (pSTAT1 Biomarker Assay) Biochem->Cellular Translates to InVivo In Vivo Efficacy Studies (Xenograft Models) Cellular->InVivo Justifies

Caption: Logical workflow for the discovery and validation of this compound.

Mechanism of Action

This compound is a Type I, ATP-competitive inhibitor of CDK8 and CDK19.[1] These kinases are components of the Mediator complex, a crucial co-regulator of RNA polymerase II-dependent transcription. By inhibiting the kinase activity of CDK8/19, this compound influences gene expression programs controlled by various transcription factors.

  • WNT Pathway Inhibition: In the canonical WNT pathway, nuclear β-catenin associates with TCF/LEF transcription factors to drive the expression of target genes like AXIN2 and MYC. The CDK8/19-Mediator complex is recruited to these sites and is required for full transcriptional activation. By inhibiting CDK8/19, this compound reduces the expression of these WNT target genes, thereby blocking the pathway downstream of β-catenin.[2]

  • STAT1 Pathway Modulation: this compound was also found to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at the serine 727 residue (pSTAT1-Ser727). This phosphorylation event is mediated by CDK8 and is important for the full transcriptional activity of STAT1. Therefore, pSTAT1-Ser727 serves as a robust pharmacodynamic biomarker for assessing the target engagement and biological activity of this compound in both cellular and in vivo settings.

Mechanism_of_Action cluster_wnt WNT/β-catenin Pathway cluster_stat IFN/STAT1 Pathway WNT WNT Signal BetaCat β-catenin (nuclear) WNT->BetaCat Complex β-catenin/TCF Complex BetaCat->Complex TCF TCF/LEF TCF->Complex Mediator Mediator Complex Complex->Mediator recruits WNT_Genes WNT Target Genes (e.g., AXIN2, MYC) IFN IFNγ Signal STAT1 STAT1 IFN->STAT1 pSTAT1 pSTAT1 (Ser727) STAT1->pSTAT1 STAT1_Genes STAT1 Target Genes pSTAT1->STAT1_Genes Mediator->WNT_Genes activates transcription CDK8 CDK8 / CDK19 CDK8->pSTAT1 phosphorylates CDK8->Mediator part of CCT This compound CCT->CDK8 inhibits

Caption: this compound inhibits CDK8/19, affecting both WNT and STAT1 signaling.

Quantitative Data

Table 1: Biological Activity of this compound
Assay TypeTarget/PathwayCell Line / SystemIC50 Value (nM)Reference
Cell-Based WNT Signaling7dF3 Reporter5[2]
WNT SignalingCOLO205 Reporter35
pSTAT1-Ser727SW620 Cells9
Biochemical CDK8 BindingEnzyme Assay7
CDK19 BindingEnzyme Assay6
Off-Target GSK3αEnzyme Assay462
GSK3βEnzyme Assay690
PRKCQEnzyme Assay122
Table 2: Physicochemical & Pharmacokinetic Properties of this compound
PropertyValueSpeciesReference
Molecular Formula C₂₃H₂₄ClN₅ON/A
Molecular Weight 421.9 g/mol N/A
Oral Bioavailability (F) >50% (at 0.5 mg/kg)Mouse, Rat, Dog
In Vivo Efficacy Tumor growth inhibitionMouse Xenograft

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound is achieved through a convergent synthesis strategy. The core of the molecule is constructed via a Suzuki cross-coupling reaction.

General Procedure:

  • SNAr Reaction: The synthesis begins with a nucleophilic aromatic substitution (SNAr) reaction. 8-(3-bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one serves as a key intermediate. The 4-position of the dichloropyridine starting material is displaced by the spirocyclic amine.

  • Suzuki Cross-Coupling: The resulting 3-bromo-5-chloro-pyridine intermediate is then subjected to a palladium-catalyzed Suzuki cross-coupling reaction. It is reacted with 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole (the corresponding boronic ester of the phenylpyrazole side chain) to yield the final product, this compound.

  • Purification: The final compound is purified using standard chromatographic techniques, such as column chromatography on silica gel.

Note: For detailed reaction conditions, reagents, and preparation of intermediates, refer to the experimental section of Mallinger, A., et al. J. Med. Chem. 2015, 58(4), 1717-1735.

WNT/TCF-Reporter Gene Assay

This assay quantifies the activity of the canonical WNT signaling pathway.

  • Cell Culture: Human colorectal cancer cells (e.g., 7dF3 or COLO205) stably transfected with a TCF/LEF-responsive firefly luciferase reporter construct are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).

  • Lysis and Luminescence Reading: After incubation, cells are lysed. A luciferase substrate (e.g., luciferin) is added to the lysate.

  • Data Analysis: The resulting luminescence, which is proportional to WNT pathway activity, is measured using a plate reader. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

SILAC-based Affinity Capture for Target Identification

This unbiased chemical proteomics method identifies the cellular binding partners of a small molecule.

  • SILAC Labeling: Two populations of a relevant cell line (e.g., LS174T) are cultured in media containing either "light" (normal) or "heavy" (¹³C, ¹⁵N-labeled) isotopes of lysine and arginine until full incorporation is achieved.

  • Affinity Matrix Preparation: A close analog of this compound, functionalized with a linker, is synthesized and covalently attached to Sepharose beads.

  • Lysate Preparation and Pulldown: "Heavy"-labeled cell lysates are incubated with the affinity matrix in the presence of a competing concentration of free this compound. "Light"-labeled lysates are incubated with the matrix and a vehicle control.

  • Protein Digestion and Mass Spectrometry: Proteins bound to the beads are eluted, combined, digested (e.g., with trypsin), and analyzed by LC-MS/MS.

  • Data Analysis: The "heavy"/"light" ratios for each identified protein are quantified. Proteins that are specifically competed off by free this compound (showing a low heavy/light ratio) are identified as high-confidence binding partners.

pSTAT1-Ser727 Target Engagement Biomarker Assay

This assay confirms that this compound engages its target (CDK8) in cells, leading to a downstream functional effect.

  • Cell Culture and Treatment: Human colorectal cancer cells (e.g., SW620) are seeded and grown to sub-confluency. Cells are then treated with a dilution series of this compound for a specified time (e.g., 1-6 hours).

  • Protein Extraction: Cells are washed with PBS and lysed in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

  • Western Blotting: Total protein concentration is quantified (e.g., by BCA assay). Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phospho-STAT1 (Ser727) and total STAT1 (as a loading control).

  • Analysis: Following incubation with appropriate HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified, and the ratio of pSTAT1 to total STAT1 is calculated to determine the dose-dependent inhibition by this compound.

Conclusion

This compound is a well-characterized and highly selective chemical probe for CDK8 and CDK19. Its discovery through a phenotypic screen, followed by successful target deconvolution, highlights a powerful paradigm in modern drug discovery. The availability of a robust pharmacodynamic biomarker (pSTAT1-Ser727) and demonstrated in vivo activity make this compound an invaluable tool for researchers investigating the roles of the Mediator complex, WNT signaling, and transcriptional regulation in cancer and other diseases.

References

CCT251545: A Potent and Selective Inhibitor of CDK8/19 for Wnt Pathway Modulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CCT251545 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). These kinases are key components of the Mediator complex, which plays a crucial role in regulating gene transcription. By inhibiting CDK8 and CDK19, this compound effectively modulates the Wnt signaling pathway, a critical pathway implicated in numerous cancers and other diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacological data, and key experimental protocols related to this compound, serving as a valuable resource for researchers in the fields of oncology, cell biology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a synthetic compound with a complex heterocyclic structure. Its systematic IUPAC name is 8-[3-chloro-5-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one.[1] The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name 8-[3-chloro-5-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one[1]
CAS Number 1661839-45-7[1]
Molecular Formula C23H24ClN5O[1]
Molecular Weight 421.93 g/mol
SMILES CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC(=C3N4CCC5(CCNC5=O)CC4)Cl
Appearance Crystalline solid[1]
Solubility Soluble in DMSO (≥ 50 mg/mL)[1]
Purity ≥98%

Mechanism of Action

This compound functions as a highly potent and selective ATP-competitive inhibitor of CDK8 and its close homolog, CDK19.[2] These kinases are subunits of the Mediator complex, a large multiprotein assembly that acts as a transcriptional co-regulator. The Mediator complex bridges transcription factors and RNA polymerase II, thereby controlling the expression of a wide array of genes.

The inhibition of CDK8/19 by this compound leads to the downstream modulation of critical signaling pathways, most notably the Wnt/β-catenin pathway. The Wnt pathway is fundamental in embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. This compound has been shown to potently inhibit Wnt signaling in cellular assays. A key biomarker of this compound's target engagement is the reduction of phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at the serine 727 residue (p-STAT1 S727).

G cluster_inhibition This compound Inhibition cluster_wnt Wnt Signaling Pathway cluster_stat STAT1 Signaling This compound This compound CDK8_19 CDK8 / CDK19 (Mediator Complex) This compound->CDK8_19 Inhibits Beta_Catenin β-catenin CDK8_19->Beta_Catenin Modulates Activity STAT1 STAT1 CDK8_19->STAT1 Phosphorylates Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt_Ligand->Frizzled_LRP Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled_LRP->Destruction_Complex Inhibits Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Wnt_Target_Genes Wnt Target Gene Expression TCF_LEF->Wnt_Target_Genes pSTAT1 p-STAT1 (S727) STAT1->pSTAT1 Phosphorylation STAT1_Target_Genes STAT1 Target Gene Expression pSTAT1->STAT1_Target_Genes

Figure 1: this compound Mechanism of Action

Pharmacological Properties

In Vitro Activity

This compound demonstrates potent inhibitory activity against CDK8 and CDK19, which translates to effective inhibition of the Wnt signaling pathway in various cancer cell lines.

AssayCell LineIC50 (nM)Reference
CDK8 Kinase Assay -~1-10
CDK19 Kinase Assay -~1-10
Wnt Reporter Assay 7dF35
p-STAT1 (S727) Inhibition SW6209[3]
In Vivo Pharmacokinetics and Efficacy

Preclinical studies in animal models have demonstrated that this compound is orally bioavailable and exhibits favorable pharmacokinetic properties, leading to significant anti-tumor efficacy in Wnt-dependent cancer models.

SpeciesDosing RouteBioavailability (%)Key Efficacy FindingReference
Mouse Oral>50% at 0.5 mg/kgInhibition of tumor growth in a SW620 colorectal cancer xenograft model.[1]
Rat OralGoodMaintained plasma concentrations above the IC50 for Wnt inhibition.

Preclinical and Clinical Development

This compound has been extensively evaluated in preclinical models of cancer, particularly colorectal cancer. These studies have shown that oral administration of this compound leads to a reduction in tumor growth, associated with the inhibition of the Wnt pathway and decreased p-STAT1 levels in tumor tissue.[1] Furthermore, recent research suggests that this compound may also play a role in overcoming multidrug resistance in cancer by enhancing the uptake of chemotherapeutic agents through a process involving Rac1-mediated macropinocytosis.

As of the latest available information, there are no publicly disclosed clinical trials of this compound in humans. The compound remains a valuable tool for preclinical research and a potential lead for the development of novel anticancer therapies.

Experimental Protocols

Wnt Reporter Assay

This assay measures the activity of the Wnt/β-catenin signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive element.

G start Start seed_cells Seed cells with TCF/LEF reporter construct start->seed_cells treat_cells Treat cells with this compound (various concentrations) seed_cells->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate lyse_cells Lyse cells incubate->lyse_cells measure_luciferase Measure luciferase activity lyse_cells->measure_luciferase analyze_data Analyze data and determine IC50 measure_luciferase->analyze_data end End analyze_data->end

Figure 2: Wnt Reporter Assay Workflow

Methodology:

  • Cell Seeding: Plate cells (e.g., SW480, HEK293T) containing a stably or transiently transfected TCF/LEF-luciferase reporter construct in a 96-well plate.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Measurement: Measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase readings to cell viability (e.g., using a CellTiter-Glo assay) and calculate the IC50 value by fitting the data to a dose-response curve.

In Vitro Kinase Assay (CDK8/19)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of CDK8 and CDK19.

Methodology:

  • Reaction Setup: In a 96-well plate, combine recombinant human CDK8/CycC or CDK19/CycC enzyme, a suitable substrate (e.g., a peptide derived from a known CDK8/19 substrate), and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radioactive ATP (32P-ATP) incorporation, fluorescence polarization, or an antibody-based method (e.g., ELISA).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Western Blot for Phospho-STAT1 (S727)

This method is used to assess the in-cell target engagement of this compound by measuring the levels of phosphorylated STAT1.

G start Start treat_cells Treat cells with this compound start->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody (anti-p-STAT1 S727) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL secondary_ab->detect analyze Analyze band intensity detect->analyze end End analyze->end

Figure 3: Western Blot Workflow

Methodology:

  • Cell Treatment and Lysis: Treat cancer cells (e.g., SW620) with this compound for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) and then incubate with a primary antibody specific for phospho-STAT1 (S727). Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize to a loading control (e.g., total STAT1 or GAPDH).

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SW620) into the flank of immunocompromised mice (e.g., nude or NSG mice).[4]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally (e.g., by gavage) at the desired dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Weigh the tumors and perform pharmacodynamic analyses (e.g., Western blot for p-STAT1).

Conclusion

This compound is a powerful and selective chemical probe for studying the roles of CDK8 and CDK19 in health and disease. Its ability to potently inhibit the Wnt signaling pathway makes it a compelling candidate for further investigation as a potential therapeutic agent for cancer and other Wnt-driven pathologies. This technical guide provides a solid foundation of its chemical, biological, and pharmacological properties, along with key experimental methodologies, to aid researchers in their exploration of this promising molecule.

References

CCT251545: A Potent and Selective Chemical Probe for the Mediator Complex Kinases CDK8 and CDK19

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Mediator complex is a crucial multi-protein assembly that governs the regulation of gene transcription by bridging DNA-bound transcription factors and the RNA polymerase II machinery. Within this complex, the kinase module, comprising Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, plays a pivotal role in modulating transcriptional responses. Dysregulation of CDK8/19 activity has been implicated in various diseases, most notably in cancer, making them attractive targets for therapeutic intervention. CCT251545 has emerged as a potent, selective, and orally bioavailable small-molecule inhibitor of CDK8 and CDK19.[1][2][3] This technical guide provides a comprehensive overview of this compound as a chemical probe, detailing its mechanism of action, quantitative biochemical and cellular activity, and its utility in elucidating the biological functions of the Mediator complex. This document is intended to serve as a valuable resource for researchers in academia and industry engaged in transcription, signaling, and drug discovery.

Introduction

The intricate process of gene transcription is tightly controlled by a host of regulatory factors, among which the Mediator complex stands out as a central integrator of signaling pathways.[4] The kinase module of the Mediator complex, consisting of CDK8 or CDK19, Cyclin C, MED12, and MED13, dynamically associates with the core Mediator complex to phosphorylate various substrates, including transcription factors and RNA Polymerase II, thereby influencing gene expression programs.[5] The aberrant activity of CDK8 and CDK19 has been linked to the pathogenesis of several cancers, often through the modulation of key oncogenic signaling pathways such as Wnt/β-catenin and STAT.[1][6]

The development of selective chemical probes is paramount to dissecting the complex biology of CDK8 and CDK19 and for validating them as therapeutic targets. This compound was identified through a cell-based phenotypic screen for inhibitors of the Wnt signaling pathway and was subsequently characterized as a potent and highly selective ATP-competitive inhibitor of both CDK8 and CDK19.[5][7] Its excellent cellular activity and favorable pharmacokinetic properties make it an invaluable tool for studying the multifaceted roles of the Mediator kinase module in health and disease.[8]

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity for CDK8 and CDK19, as well as its effects in cellular contexts.

Table 1: Biochemical Activity of this compound against CDK8 and CDK19

TargetAssay TypeIC50 (nM)Kd (nM)Reference(s)
CDK8/cyclin CReporter Displacement72[5][9][10]
CDK19/cyclin CReporter Displacement6-[5]

Table 2: Cellular Activity of this compound

Cellular Process/PathwayCell LineAssay TypeIC50 (nM)Reference(s)
Wnt Signaling7dF3Reporter Assay5[1][2][11][12]
Wnt SignalingCOLO205-F1756Reporter Assay35[8][11]
STAT1 Ser727 PhosphorylationSW620Immunoblot9[8][11]

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference(s)
SW620Colorectal CancerSensitive (value not specified)[5]
COLO205Colorectal CancerGrowth inhibition observed[2]
HTB-26Breast Cancer10-50[13]
PC-3Pancreatic Cancer10-50[13]
HepG2Hepatocellular Carcinoma10-50[13]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of CDK8 and CDK19 within the Mediator complex. This inhibition leads to the modulation of downstream signaling pathways that are dependent on Mediator kinase function.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, particularly colorectal cancer, this pathway is constitutively active. CDK8 has been shown to be a positive regulator of β-catenin-driven transcription. By inhibiting CDK8, this compound attenuates Wnt pathway signaling, leading to the downregulation of target genes such as c-Myc and Axin2.[6]

Wnt_Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylation & degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF co-activation Mediator Mediator Complex TCF_LEF->Mediator RNA_Pol_II RNA Pol II Mediator->RNA_Pol_II CDK8_19 CDK8/CDK19 CDK8_19->Mediator Target_Genes Wnt Target Genes (e.g., c-Myc, Axin2) RNA_Pol_II->Target_Genes transcription This compound This compound This compound->CDK8_19 inhibition

Caption: Wnt signaling pathway and the inhibitory action of this compound on CDK8/19.

STAT1 Signaling Pathway

Signal Transducer and Activator of Transcription 1 (STAT1) is a key mediator of interferon (IFN) signaling and plays a crucial role in immune responses and tumor surveillance. CDK8 can phosphorylate STAT1 on Serine 727, a modification that is important for its transcriptional activity. This compound has been shown to inhibit this phosphorylation event, thereby dampening STAT1-mediated gene expression.[1][6][14]

STAT1_Signaling cluster_nucleus Nucleus IFN Interferon IFNR IFN Receptor IFN->IFNR JAK JAK Kinases IFNR->JAK activation STAT1 STAT1 JAK->STAT1 phosphorylation (Tyr701) pSTAT1 pSTAT1 (Tyr701) STAT1->pSTAT1 pSTAT1_dimer pSTAT1 Dimer pSTAT1->pSTAT1_dimer dimerization pSTAT1_Ser727 pSTAT1 (Ser727) pSTAT1_dimer->pSTAT1_Ser727 Mediator Mediator Complex pSTAT1_dimer->Mediator nucleus nucleus pSTAT1_dimer->nucleus nuclear translocation RNA_Pol_II RNA Pol II pSTAT1_Ser727->RNA_Pol_II recruitment & activation CDK8_19 CDK8/CDK19 Mediator->CDK8_19 CDK8_19->pSTAT1_dimer phosphorylation (Ser727) Target_Genes STAT1 Target Genes (e.g., IRF1, CXCL10) RNA_Pol_II->Target_Genes transcription This compound This compound This compound->CDK8_19 inhibition

Caption: STAT1 signaling pathway and the inhibitory action of this compound on CDK8/19.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CDK8/19 Inhibition

This assay is used to determine the in vitro potency of compounds against CDK8 and CDK19.[15]

Principle: TR-FRET assays measure the proximity of a donor and an acceptor fluorophore.[16] In this context, a terbium-labeled anti-GST antibody (donor) binds to a GST-tagged kinase (CDK8 or CDK19). A fluorescently labeled tracer that binds to the ATP pocket of the kinase acts as the acceptor. When the tracer is bound, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. An ATP-competitive inhibitor like this compound will displace the tracer, leading to a decrease in the FRET signal.[17][18]

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Serially dilute this compound in DMSO, followed by dilution in assay buffer.

    • Prepare a solution containing GST-CDK8/cyclin C or GST-CDK19/cyclin C, a fluorescent ATP-competitive tracer, and a terbium-labeled anti-GST antibody in assay buffer.

  • Assay Procedure:

    • Add the diluted this compound or DMSO (vehicle control) to a low-volume 384-well plate.

    • Add the kinase/tracer/antibody mixture to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (terbium) and ~665 nm (acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to its target protein in living cells.[19][20]

Principle: The NanoBRET™ assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the target (acceptor).[21] Compound binding to the target protein displaces the tracer, causing a decrease in the BRET signal.

Protocol:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-CDK8 or NanoLuc®-CDK19 fusion protein.

    • Seed the transfected cells into a white, 96- or 384-well plate and incubate overnight.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in Opti-MEM.

    • Add the NanoBRET™ tracer to Opti-MEM.

    • Add the diluted this compound and the tracer solution to the cells.

    • Incubate at 37°C in a CO2 incubator for a defined period (e.g., 2 hours).

  • Data Acquisition:

    • Add the Nano-Glo® substrate and extracellular NanoLuc® inhibitor to the wells.

    • Read the plate immediately on a luminometer capable of measuring filtered luminescence at 460 nm (donor) and >600 nm (acceptor).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the ratio against the logarithm of the this compound concentration and fit the curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is used to confirm direct target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein.[22][23]

Principle: The binding of a ligand, such as this compound, to its target protein (CDK8 or CDK19) can increase the protein's resistance to thermal denaturation.[16][24][25]

Protocol:

  • Cell Treatment:

    • Culture cells (e.g., SW620) to confluency.

    • Treat the cells with various concentrations of this compound or DMSO for a specific duration (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) in a thermal cycler, followed by cooling.

  • Protein Extraction and Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Quantify the amount of soluble CDK8 or CDK19 in the supernatant using an appropriate method, such as Western blotting or ELISA.

  • Data Analysis:

    • For each treatment condition, plot the amount of soluble target protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to higher temperatures in the presence of this compound indicates target stabilization and therefore, engagement.

    • Alternatively, an isothermal dose-response can be performed at a single temperature to determine the concentration of this compound required for half-maximal stabilization (EC50).

RNA-Seq and Data Analysis Workflow

RNA sequencing (RNA-seq) is used to investigate the global changes in gene expression upon treatment with this compound.[26]

Protocol:

  • Sample Preparation:

    • Treat cells with this compound or DMSO for a specified time.

    • Isolate total RNA from the cells and assess its quality and quantity.

    • Prepare sequencing libraries from the RNA, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.[27]

    • Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.[27][28]

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.[27][28]

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the count data and identify genes that are significantly differentially expressed between the this compound-treated and control groups.[4][7][29]

    • Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis on the differentially expressed genes to identify enriched biological processes and pathways.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) Workflow

ChIP-seq is employed to identify the genomic locations where CDK8 or CDK19 are bound, and how this is affected by this compound.

Protocol:

  • Chromatin Immunoprecipitation:

    • Crosslink proteins to DNA in cells treated with this compound or DMSO using formaldehyde.

    • Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

    • Immunoprecipitate the chromatin using an antibody specific to CDK8 or CDK19.

    • Reverse the crosslinks and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA.

    • Sequence the library on a high-throughput sequencing platform.

  • Data Analysis:

    • Quality Control and Alignment: Perform quality control on the raw reads and align them to a reference genome.[14]

    • Peak Calling: Use a peak calling algorithm, such as MACS2, to identify genomic regions with a significant enrichment of reads (peaks), which correspond to protein binding sites.[30][31][32]

    • Peak Annotation and Motif Analysis: Annotate the peaks to nearby genes and perform motif analysis to identify enriched transcription factor binding motifs within the peaks.[14]

    • Differential Binding Analysis: Compare the peak profiles between this compound-treated and control samples to identify changes in CDK8/19 binding.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the characterization of a chemical probe like this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incell Cellular Characterization cluster_omics Omics-Level Analysis biochemical_assay Biochemical Assays (e.g., TR-FRET) selectivity_profiling Kinase Selectivity Profiling biochemical_assay->selectivity_profiling structural_studies Structural Studies (X-ray Crystallography) biochemical_assay->structural_studies target_engagement Target Engagement Assays (NanoBRET, CETSA) selectivity_profiling->target_engagement cellular_assays Cellular Pathway Assays (Wnt, STAT1 reporter) target_engagement->cellular_assays genomics Genomics (ChIP-seq) target_engagement->genomics phenotypic_assays Phenotypic Assays (Proliferation, Apoptosis) cellular_assays->phenotypic_assays transcriptomics Transcriptomics (RNA-seq) cellular_assays->transcriptomics

Caption: General experimental workflow for the characterization of this compound.

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for the Mediator complex kinases CDK8 and CDK19. Its utility has been demonstrated across a range of in vitro and cellular assays, providing valuable insights into the roles of these kinases in regulating transcription and signaling pathways critical to cancer biology. The detailed protocols and compiled data within this guide are intended to facilitate the use of this compound by the broader scientific community to further unravel the complex functions of the Mediator complex and to accelerate the development of novel therapeutics targeting this important regulatory hub.

References

In Vivo Efficacy of CCT251545: A Technical Overview for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of CCT251545, a potent and orally bioavailable small-molecule inhibitor of the Wnt signaling pathway. This compound targets the Mediator complex-associated kinases CDK8 and CDK19, offering a promising avenue for therapeutic intervention in Wnt-driven cancers.[1][2] This document summarizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes the underlying signaling pathway and experimental workflows.

Core Efficacy Data

The in vivo antitumor activity of this compound and its analogs has been demonstrated in various preclinical cancer models, primarily focusing on colorectal cancer xenografts. The data highlights the compound's ability to inhibit tumor growth upon oral administration.

Table 1: In Vivo Efficacy of this compound in a Doxycycline-Inducible Mutant β-Catenin Transgenic Mouse Model
Animal ModelDosing Regimen (Oral, bid)DurationKey EndpointObservation
Dox-inducible mutant β-catenin transgenic mice18.75 mg/kg2 daysCrypt LengthDose-dependent reduction in hyperplastic crypt length.[3]
37.5 mg/kg2 daysCrypt LengthDose-dependent reduction in hyperplastic crypt length.[3]
75 mg/kg2 daysCrypt LengthDose-dependent reduction in hyperplastic crypt length.[3]
2 daysCell Proliferation (BrdU staining)Concomitant reduction in proliferation.[3]
2 daysCell Differentiation (Alcian Blue staining)Increased goblet cell differentiation.[3]
Table 2: In Vivo Efficacy of CCT251921 (an analog of this compound) in a Human Colorectal Carcinoma Xenograft Model
Cancer ModelTreatmentDosing Regimen (Oral, q.d.)DurationEndpointResult
SW620 (APC-mutant) XenograftCCT25192130 mg/kg15 daysTumor Weight Reduction54.2% reduction.[4]
Tumor VolumeReduction observed.[4]
Pharmacodynamic Biomarker (pSTAT1SER727)Reduced phosphorylation maintained for >6 hours post-dose.[4]

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo efficacy studies of this compound and its analogs.

Xenograft Tumor Model Establishment

Human colorectal cancer cell lines, such as COLO205 and SW620, are utilized to establish xenograft models in immunocompromised mice.[5][6][7][8]

  • Cell Culture: COLO205 or SW620 cells are cultured in appropriate media until they reach the desired confluence.

  • Animal Models: Athymic nude mice are typically used for these studies.[4]

  • Implantation: A specific number of cancer cells (e.g., 1 x 106 to 5 x 106 cells) are suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of the mice.[5]

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width2)/2.

  • Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the animals are randomized into control and treatment groups.

Drug Administration and Efficacy Evaluation
  • Formulation and Dosing: this compound is formulated for oral gavage. Dosing is performed as per the study design, for example, twice daily (bid) or once daily (q.d.).[3][4]

  • Efficacy Monitoring: Tumor volumes and body weights of the animals are measured at regular intervals throughout the study.

  • Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised and weighed. A portion of the tumor tissue may be collected for pharmacodynamic biomarker analysis.

  • Statistical Analysis: Statistical methods are employed to determine the significance of the observed differences in tumor growth between the treatment and control groups.

Visualizing the Science

Graphical representations of the signaling pathway and experimental workflow provide a clearer understanding of the scientific rationale and practical execution of the in vivo studies.

Caption: this compound inhibits CDK8/19 in the Wnt signaling pathway.

In_Vivo_Efficacy_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Human Cancer Cell Culture (e.g., COLO205) Implantation 2. Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Predetermined Size Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Oral Administration of This compound or Vehicle Randomization->Dosing Monitoring 6. Regular Monitoring of Tumor Volume & Body Weight Dosing->Monitoring Endpoint 7. Study Endpoint: Tumor Excision & Weight Monitoring->Endpoint PD_Analysis 8. Pharmacodynamic Biomarker Analysis (Optional) Endpoint->PD_Analysis Stats 9. Statistical Analysis of Tumor Growth Inhibition Endpoint->Stats Results 10. Efficacy Assessment Stats->Results

References

CCT251545: A Potent and Selective Chemical Probe for Elucidating Gene Transcription Regulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CCT251545 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). These kinases are key components of the Mediator complex, a crucial multi-protein assembly that links transcription factors to the RNA polymerase II machinery, thereby playing a pivotal role in the regulation of gene expression. Discovered through a cell-based screen for inhibitors of the WNT signaling pathway, this compound has emerged as an invaluable chemical probe for dissecting the intricate roles of CDK8 and CDK19 in various cellular processes, particularly in the context of cancer biology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, its impact on key signaling pathways, detailed experimental protocols for its use, and a summary of its quantitative effects on cellular and biochemical targets.

Mechanism of Action and Target Profile

This compound functions as an ATP-competitive inhibitor of CDK8 and CDK19.[1] X-ray crystallography studies have revealed that this compound binds to the ATP-binding pocket of CDK8 in a Type I binding mode.[2] This potent and selective inhibition of CDK8 and CDK19 disrupts their ability to phosphorylate downstream targets, thereby modulating the transcriptional output of genes regulated by pathways such as WNT and STAT1.[2]

Quantitative Inhibition Data
Target/PathwayAssay SystemIC50Reference
WNT Signaling7dF3 cells5 nM[3][4]
CDK8Biochemical Assay7 nM[1]
CDK19Biochemical Assay6 nM[1]
STAT1 Phosphorylation (Ser727)Cellular Assay9 nM[1]
WNT Signaling (COLO205 cells)Firefly Luciferase Reporter Assay0.035 µM[5]
Cell Growth (COLO205 cells)GI5037.73 µM[5]

Impact on Key Signaling Pathways

WNT/β-catenin Signaling Pathway

The WNT signaling pathway is fundamental in embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. This compound was initially identified as a potent inhibitor of WNT/β-catenin signaling.[3] By inhibiting CDK8/19, this compound modulates the transcriptional activity of β-catenin/TCF complexes, leading to the downregulation of WNT target genes.[2]

Caption: this compound inhibits WNT signaling by targeting CDK8/19 in the Mediator complex.
STAT1 Signaling Pathway

Signal Transducer and Activator of Transcription 1 (STAT1) is a key mediator of interferon (IFN) signaling and plays a critical role in anti-viral and anti-proliferative responses. CDK8 has been shown to phosphorylate STAT1 on serine 727 (S727), a modification that is important for its full transcriptional activity. This compound treatment leads to a reduction in STAT1 S727 phosphorylation, indicating that it can modulate the activity of the STAT1 pathway.[1][2]

STAT1_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN Interferon IFN_Receptor IFN Receptor IFN->IFN_Receptor JAK JAK IFN_Receptor->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates (Y701) STAT1_P p-STAT1 (Y701) STAT1->STAT1_P STAT1_dimer STAT1 Dimer STAT1_P->STAT1_dimer Dimerization STAT1_dimer_nuc STAT1 Dimer STAT1_dimer->STAT1_dimer_nuc Translocation STAT1_S727_P p-STAT1 (S727) STAT1_dimer_nuc->STAT1_S727_P Phosphorylation (S727) Target_Genes STAT1 Target Genes STAT1_S727_P->Target_Genes Transcription CDK8_19 CDK8/19 CDK8_19->STAT1_dimer_nuc Phosphorylates (S727) This compound This compound This compound->CDK8_19 Inhibits Luciferase_Workflow start Start seed_cells Seed cells (e.g., 7dF3, COLO205) in 96-well plates start->seed_cells transfect Transfect with TCF/LEF Luciferase Reporter and Renilla control vectors seed_cells->transfect treat Treat cells with varying concentrations of this compound transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells incubate->lyse measure_luc Measure Firefly Luciferase activity lyse->measure_luc measure_ren Measure Renilla Luciferase activity lyse->measure_ren normalize Normalize Firefly to Renilla activity measure_luc->normalize measure_ren->normalize analyze Analyze data and determine IC50 normalize->analyze end End analyze->end

References

The Oral Bioavailability and Pharmacokinetics of CCT251545: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT251545 is a potent and selective, orally bioavailable small-molecule inhibitor of the Wnt signaling pathway.[1] Its primary molecular targets have been identified as Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[2] Dysregulation of the Wnt signaling pathway is a critical factor in the development and progression of various cancers, particularly colorectal cancer. This compound has demonstrated potent cell-based activity and in vivo efficacy in Wnt-dependent tumor models, making it a significant compound of interest for further preclinical and clinical development.[1][2] This technical guide provides an in-depth overview of the oral bioavailability and pharmacokinetic profile of this compound, compiled from key preclinical studies.

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of this compound have been evaluated in several preclinical species, demonstrating its suitability for oral administration. The compound exhibits moderate clearance and good oral bioavailability.[2] The key pharmacokinetic parameters in mice, rats, and dogs are summarized below.

Table 1: Pharmacokinetic Parameters of this compound in Male BALB/c Mice

ParameterIntravenous (0.5 mg/kg)Oral (2 mg/kg)
Cmax (ng/mL) 13586
Tmax (h) 0.080.25
AUC (ng.h/mL) 77158
t½ (h) 1.32.1
Cl (mL/min/kg) 108-
Vss (L/kg) 9.7-
F (%) -52

Table 2: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats

ParameterIntravenous (0.5 mg/kg)Oral (2 mg/kg)
Cmax (ng/mL) 11138
Tmax (h) 0.080.5
AUC (ng.h/mL) 98185
t½ (h) 2.23.9
Cl (mL/min/kg) 85-
Vss (L/kg) 12.8-
F (%) -47

Table 3: Pharmacokinetic Parameters of this compound in Male Beagle Dogs

ParameterIntravenous (0.2 mg/kg)Oral (0.5 mg/kg)
Cmax (ng/mL) 7025
Tmax (h) 0.250.5
AUC (ng.h/mL) 6482
t½ (h) 1.92.3
Cl (mL/min/kg) 52-
Vss (L/kg) 7.9-
F (%) -51

Data compiled from supplementary information of Mallinger et al., J. Med. Chem. 2015, 58(4), 1717-1735.

Signaling Pathway

This compound exerts its biological effects by inhibiting CDK8 and CDK19, which are key components of the Mediator complex. The Mediator complex plays a crucial role in regulating gene transcription. In the context of Wnt signaling, CDK8 can act as an oncogene, particularly in colorectal cancers. By inhibiting CDK8/19, this compound modulates the transcription of Wnt target genes, leading to the suppression of tumor growth.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Accumulation & Translocation TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF Mediator Mediator Complex TCF_LEF->Mediator Pol_II RNA Polymerase II Mediator->Pol_II CDK8_19 CDK8/CDK19 CDK8_19->Mediator Transcription_Suppression Transcription Suppression CDK8_19->Transcription_Suppression This compound This compound This compound->CDK8_19 Inhibits Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc) Pol_II->Wnt_Target_Genes Transcription Transcription_Suppression->Wnt_Target_Genes

Caption: this compound inhibits CDK8/19, suppressing Wnt-mediated gene transcription.

Experimental Protocols

The pharmacokinetic studies of this compound were conducted in male BALB/c mice, male Sprague-Dawley rats, and male Beagle dogs. The following provides a detailed methodology for these key experiments.

Animal Models and Dosing
  • Mice: Male BALB/c mice (25-30 g) were used. For intravenous (IV) administration, this compound was formulated in 5% DMSO, 40% PEG300, and 55% water and administered as a bolus dose of 0.5 mg/kg via the tail vein. For oral (PO) administration, the compound was formulated in 0.5% methylcellulose in water and administered by oral gavage at a dose of 2 mg/kg.

  • Rats: Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins were used. The IV formulation and dose were the same as for mice. The oral formulation and dose were also the same as for mice.

  • Dogs: Male Beagle dogs (10-15 kg) were used. For IV administration, this compound was formulated in 5% DMSO, 40% PEG300, and 55% water and administered as a bolus dose of 0.2 mg/kg. For oral administration, the compound was formulated in 0.5% methylcellulose in water and administered by oral gavage at a dose of 0.5 mg/kg.

Blood Sampling and Analysis
  • Mice: For IV and oral dosing, blood samples (approximately 50 µL) were collected from the tail vein at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.

  • Rats: Blood samples (approximately 100 µL) were collected via the jugular vein cannula at the same time points as for mice.

  • Dogs: Blood samples (approximately 500 µL) were collected from the cephalic vein at various time points post-dose.

  • Sample Processing: Plasma was separated by centrifugation and stored at -20°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis

Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data. The area under the curve (AUC) was calculated using the linear trapezoidal rule. The terminal half-life (t½) was determined by linear regression of the terminal phase of the log-linear plasma concentration-time curve. Clearance (Cl) and volume of distribution at steady state (Vss) were calculated using standard methods. Oral bioavailability (F) was calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100%.

PK_Workflow cluster_animal_studies In Vivo Studies cluster_sampling_analysis Sample Collection and Analysis cluster_data_processing Data Analysis Animal_Models Animal Models (Mice, Rats, Dogs) Dosing Dosing (IV and Oral) Animal_Models->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS Concentration_Time_Data Plasma Concentration- Time Data LC_MS_MS->Concentration_Time_Data PK_Analysis Non-Compartmental Pharmacokinetic Analysis Concentration_Time_Data->PK_Analysis PK_Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t½, Cl, Vss, F) PK_Analysis->PK_Parameters

Caption: Workflow for the pharmacokinetic evaluation of this compound.

Conclusion

This compound demonstrates favorable pharmacokinetic properties across multiple preclinical species, including good oral bioavailability and moderate clearance. These characteristics, combined with its potent and selective inhibition of the Wnt signaling pathway via CDK8 and CDK19, underscore its potential as a therapeutic agent for Wnt-driven cancers. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and similar compounds. Further investigation into the metabolism and potential drug-drug interactions of this compound will be crucial for its continued development.

References

Methodological & Application

Application Notes and Protocols: CCT251545 for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Background

CCT251545 is a potent, orally bioavailable small-molecule inhibitor initially identified through a cell-based screen for inhibitors of the WNT signaling pathway.[1][2] Subsequent molecular target identification revealed that this compound is a selective and potent chemical probe for the human Mediator complex-associated protein kinases, Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[2][3] Its high selectivity and cell permeability make it a valuable tool for investigating the roles of CDK8/19 in various biological processes, particularly in oncology and developmental biology.[3]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CDK8 and CDK19.[4][5] These kinases are components of the Mediator complex, a crucial co-regulator of RNA polymerase II-dependent transcription. By inhibiting the kinase activity of CDK8 and CDK19, this compound modulates the expression of a subset of genes, including those regulated by the WNT/β-catenin and STAT1 signaling pathways.[2][3]

A key pharmacodynamic biomarker for this compound activity is the reduction of STAT1 phosphorylation at the Ser727 residue (pSTAT1-Ser727), which is directly mediated by CDK8.[3][5] Inhibition of CDK8/19 by this compound leads to a measurable decrease in pSTAT1-Ser727 levels, confirming target engagement within the cell.[3][4]

CCT251545_Mechanism_of_Action This compound Mechanism of Action cluster_WNT WNT/β-catenin Pathway cluster_Mediator Transcription Regulation cluster_STAT STAT Pathway WNT WNT Ligand Receptor Frizzled/LRP WNT->Receptor BetaCatenin β-catenin Receptor->BetaCatenin Stabilization TCF TCF/LEF BetaCatenin->TCF Co-activation Mediator Mediator Complex TCF->Mediator Recruits WNT_Genes WNT Target Genes (e.g., AXIN2, MYC) PolII RNA Pol II Mediator->PolII Regulates CDK8_19 CDK8 / CDK19 STAT1 STAT1 CDK8_19->STAT1 Phosphorylates PolII->WNT_Genes Transcription pSTAT1 pSTAT1 (Ser727) STAT1->pSTAT1 STAT_Genes STAT1 Target Genes pSTAT1->STAT_Genes CCT This compound CCT->CDK8_19 Inhibits WNT_Inhibition_Workflow start Start seed 1. Seed Cells (96-well plate) start->seed incubate1 2. Incubate Overnight (Allow attachment) seed->incubate1 treat 3. Treat with this compound (Dose-response + Vehicle) incubate1->treat incubate2 4. Incubate (2-6 hours) treat->incubate2 wash_lyse 5. Wash (PBS) & Lyse Cells incubate2->wash_lyse rna_extract 6. Extract Total RNA wash_lyse->rna_extract analysis 7. RT-qPCR Analysis (AXIN2 vs. Housekeeping) rna_extract->analysis end End analysis->end

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CCT251545 is a potent and orally bioavailable small-molecule inhibitor of the WNT signaling pathway.[1][2][3][4][5] It functions as a selective chemical probe for the Mediator complex-associated protein kinases, CDK8 and CDK19.[6][7][8][9] By inhibiting these kinases, this compound can modulate WNT pathway-regulated gene expression.[4][7] These application notes provide recommended concentrations, detailed protocols for key in vitro assays, and guidance on stock solution preparation for researchers utilizing this compound.

Data Presentation: Recommended Concentrations and IC50 Values

The effective concentration of this compound can vary significantly depending on the cell line and the specific assay being performed. The following table summarizes key quantitative data from various in vitro studies.

ParameterCell LineValueAssay Type
IC50 7dF35 nMWNT Signaling Inhibition
IC50 COLO205-F1756 clone 435 nMWNT Signaling Inhibition
IC50 SW6209 nMpSTAT1 (Ser727) Reduction
Biochemical IC50 -6 nM (CDK19), 7 nM (CDK8)Kinase Activity
GI50 A278035.85 µMCell Growth Inhibition
GI50 COLO 20537.73 µMCell Growth Inhibition
Recommended Range Various35 - 350 nMGeneral Cellular Use

Experimental Protocols

Stock Solution Preparation

Objective: To prepare a high-concentration stock solution of this compound for use in various in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Based on the desired stock concentration (e.g., 10 mM or 30 mg/mL), calculate the required volume of DMSO.[1][2][3] For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 421.92 g/mol ), you would add 237 µL of DMSO.

  • Add the calculated volume of DMSO to the vial of this compound powder.

  • To aid dissolution, gently warm the solution at 37°C and vortex or sonicate until the powder is completely dissolved.[5]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2][3]

WNT Signaling Inhibition Assay (Luciferase Reporter Assay)

Objective: To determine the IC50 value of this compound for the inhibition of WNT signaling in a cancer cell line. This protocol is adapted for a cell line such as COLO205 engineered with a TCF/LEF-responsive luciferase reporter.[3]

Materials:

  • COLO205 cells with a WNT reporter construct

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed 20,000 cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO2.[1][2]

  • Prepare a serial dilution of this compound in complete growth medium. A typical concentration range to test would be from 0.068 nM to 9.1 µM.[1][2] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubate the plate for a predetermined time, for example, 24 hours.[3]

  • After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to each well.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a measure of cell viability (e.g., a concurrent CellTiter-Glo® assay).

  • Plot the normalized luciferase activity against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.

Cell Proliferation/Viability Assay (MTT or Resazurin Assay)

Objective: To determine the GI50 (concentration causing 50% growth inhibition) of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A2780, COLO 205)[3]

  • Complete growth medium

  • This compound stock solution

  • 96-well clear tissue culture plates

  • MTT or Resazurin reagent

  • Spectrophotometer or plate reader

Protocol:

  • Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 3,000-5,000 cells/well). Incubate overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Treat the cells with the various concentrations of this compound. Include a vehicle control.

  • Incubate for 72 hours at 37°C, 5% CO2.[3]

  • Add the MTT or Resazurin reagent to each well according to the manufacturer's protocol.

  • Incubate for an additional 2-4 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the log of the this compound concentration and determine the GI50 value.

Visualizations

WNT_Pathway_Inhibition cluster_pathway Canonical WNT Signaling Pathway cluster_nucleus cluster_inhibitor Mechanism of this compound WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inhibits LRP5_6 LRP5/6 Co-receptor Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Nucleus Nucleus WNT_Target_Genes WNT Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->WNT_Target_Genes Promotes Transcription This compound This compound CDK8_19 CDK8/CDK19 This compound->CDK8_19 Inhibits Mediator_Complex Mediator Complex CDK8_19->Mediator_Complex Associates with Mediator_Complex->TCF_LEF Modulates Activity

Caption: WNT signaling pathway and the inhibitory action of this compound on CDK8/19.

Experimental_Workflow cluster_assays 4. Endpoint Assays start Start cell_culture 1. Cell Seeding (e.g., 20,000 cells/well) start->cell_culture treatment 2. This compound Treatment (Serial Dilution) cell_culture->treatment incubation 3. Incubation (e.g., 24-72 hours) treatment->incubation luciferase WNT Reporter Assay (Luminescence) incubation->luciferase For Signaling viability Cell Viability Assay (Absorbance) incubation->viability For Growth analysis 5. Data Analysis (IC50/GI50 Calculation) luciferase->analysis viability->analysis end End analysis->end

Caption: General experimental workflow for in vitro testing of this compound.

References

Application Notes and Protocols for CCT251545 in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT251545 is a potent and selective, orally bioavailable small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2][3] These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription.[2][3] By inhibiting CDK8 and CDK19, this compound effectively downregulates the Wnt signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[4][5][6] Preclinical studies have demonstrated that this compound can inhibit the growth of human tumor xenografts in mice, making it a valuable tool for cancer research and preclinical drug development.[4][6][7]

These application notes provide a comprehensive guide for utilizing this compound in a xenograft mouse model, with a specific focus on a human colorectal cancer model (SW620). The protocols and data presented are compiled from published literature to aid researchers in designing and executing their in vivo studies.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its anti-tumor effects by targeting the CDK8/CDK19 module within the Mediator complex. This inhibition leads to a downstream suppression of the Wnt/β-catenin signaling pathway, which is critical for the proliferation of certain cancer cells. Additionally, CDK8 is known to phosphorylate STAT1 at serine 727, and inhibition of this phosphorylation can serve as a pharmacodynamic biomarker of this compound activity.[2]

CCT251545_Signaling_Pathway cluster_mediator Mediator Complex CDK8_CDK19 CDK8 / CDK19 Beta_Catenin β-catenin CDK8_CDK19->Beta_Catenin Activation STAT1 STAT1 CDK8_CDK19->STAT1 Phosphorylation This compound This compound This compound->CDK8_CDK19 Inhibition Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Activation Beta_Catenin_Complex β-catenin Destruction Complex Frizzled->Beta_Catenin_Complex Inhibition Beta_Catenin_Complex->Beta_Catenin Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activation Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Transcription Proliferation Tumor Cell Proliferation Wnt_Target_Genes->Proliferation pSTAT1_S727 pSTAT1 (S727)

Caption: this compound inhibits CDK8/CDK19, blocking Wnt and STAT1 signaling.

Data Presentation

The following tables summarize the pharmacokinetic properties of this compound in mice and provide a template for presenting tumor growth inhibition data from a xenograft study.

Table 1: Pharmacokinetic Parameters of this compound in Mice
ParameterValueConditionsReference
Route of Administration Oral (p.o.)Single dose[4]
Dose 0.5 mg/kg[4]
Oral Bioavailability (F) > 50%[4]
Clearance Moderate[4]
Plasma/Tumor Exposure Free drug levels > IC50 for > 6 hrsPost-dosing[1]
Table 2: Efficacy of this compound in SW620 Xenograft Model (Representative Data)
Treatment GroupNMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control 101250 ± 150-+5.0
This compound (70 mg/kg, p.o., BID) 10500 ± 9560%-2.5

Note: The data in Table 2 is illustrative and should be replaced with actual experimental results. Tumor Growth Inhibition (TGI) is typically calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[8][9]

Experimental Protocols

Protocol 1: SW620 Colorectal Cancer Xenograft Model Establishment

This protocol details the procedure for establishing subcutaneous SW620 tumors in immunocompromised mice.

Materials:

  • SW620 human colorectal adenocarcinoma cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix

  • 6-8 week old female athymic nude mice (e.g., BALB/c nu/nu)

  • Trypan blue solution

  • Hemocytometer

  • 1 mL syringes with 27-gauge needles

  • Digital calipers

Procedure:

  • Cell Culture: Culture SW620 cells in a 37°C, 5% CO₂ incubator. Ensure cells are in the exponential growth phase before harvesting.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells with sterile PBS.

    • Trypsinize the cells and resuspend them in complete medium.

    • Centrifuge the cell suspension and resuspend the pellet in cold, sterile PBS.

  • Cell Counting: Perform a cell count using a hemocytometer and trypan blue exclusion to determine cell viability (should be >95%).

  • Preparation of Cell Suspension for Injection:

    • Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of cold sterile PBS and Matrigel.

    • The final concentration should be 1 x 10⁷ cells/mL. Keep the suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.

    • Inject 0.1 mL of the cell suspension (containing 1 x 10⁶ SW620 cells) subcutaneously into the right flank of each mouse.[2]

  • Tumor Monitoring:

    • Palpate the injection site 2-3 times per week to monitor for tumor formation.

    • Once tumors are palpable, measure their dimensions using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²)/2 .

  • Group Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[2]

Protocol 2: Administration of this compound in Xenograft Mouse Model

This protocol describes the preparation and oral administration of this compound.

Materials:

  • This compound powder

  • Vehicle for oral formulation (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.1% (v/v) Tween 80 in water)

  • Balance, weigh boats, spatulas

  • Sonicator or homogenizer

  • Oral gavage needles (20-22 gauge, flexible or stainless steel)

  • Syringes

Procedure:

  • Formulation Preparation:

    • Calculate the required amount of this compound and vehicle based on the number of mice, their average weight, the dose (70 mg/kg), and dosing volume (typically 10 mL/kg).[4][7]

    • Prepare the vehicle solution.

    • Carefully weigh the this compound powder and add it to the vehicle.

    • Mix thoroughly to create a homogenous suspension. Sonication may be required to aid dissolution/suspension. Prepare fresh daily.

  • Dosing:

    • Weigh each mouse to determine the exact volume of the formulation to be administered.

    • Administer the this compound formulation (or vehicle for the control group) via oral gavage.

    • The recommended dosing schedule is twice daily (BID).[4][7]

  • Treatment Schedule: A previously reported schedule is treatment for days 0-7 and days 10-14. The "off" period (days 8-9) can help manage potential toxicity.

  • Monitoring During Treatment:

    • Measure tumor volumes 2-3 times per week.

    • Monitor the body weight of each animal at the same frequency to assess toxicity.[10]

    • Observe the animals daily for any clinical signs of distress or toxicity (e.g., changes in posture, activity, fur texture).

  • Study Endpoint:

    • The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if treated animals show signs of excessive toxicity (e.g., >20% body weight loss) or morbidity, in accordance with IACUC guidelines.

    • At the endpoint, euthanize the animals and collect tumors and other tissues for further analysis (e.g., pharmacodynamic biomarker analysis).

Experimental Workflow

The following diagram illustrates the key stages of a typical xenograft study using this compound.

Xenograft_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_analysis Analysis Cell_Culture 1. SW620 Cell Culture Harvest_Count 2. Harvest & Count Cells Cell_Culture->Harvest_Count Prep_Inject 3. Prepare Cell Suspension (1x10^6 cells in Matrigel) Harvest_Count->Prep_Inject Implantation 4. Subcutaneous Implantation (Athymic Nude Mice) Prep_Inject->Implantation Tumor_Growth 5. Monitor Tumor Growth (to 100-150 mm³) Implantation->Tumor_Growth Randomization 6. Randomize into Groups (Vehicle vs. This compound) Tumor_Growth->Randomization Treatment 7. Oral Dosing (70 mg/kg, BID) Randomization->Treatment Monitoring 8. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 9. Study Endpoint (Euthanasia) Monitoring->Endpoint Tissue_Collection 10. Collect Tumors/Tissues Endpoint->Tissue_Collection Data_Analysis 11. Analyze Data (TGI, Biomarkers) Tissue_Collection->Data_Analysis

Caption: Workflow for a this compound xenograft study, from cell culture to data analysis.

Concluding Remarks

This compound is a valuable chemical probe for investigating the role of CDK8/19 and the Wnt pathway in cancer biology. The protocols outlined in this document provide a framework for conducting in vivo xenograft studies to evaluate the efficacy of this compound. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional guidelines for animal welfare. Careful monitoring of tumor growth, animal well-being, and relevant biomarkers will yield robust and reproducible data, contributing to the understanding of this promising therapeutic agent.

References

CCT251545: A Potent and Orally Bioavailable Inhibitor for Targeting WNT-Dependent Tumor Growth

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

The WNT signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. CCT251545 has emerged as a potent and selective small molecule inhibitor of the WNT pathway, demonstrating significant anti-tumor activity in preclinical models. This document provides detailed application notes and experimental protocols for the use of this compound in studying and inhibiting WNT-dependent tumor growth. This compound acts as an ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, key components of the Mediator complex that regulates transcription of WNT target genes.[1][2][3][4] With excellent oral bioavailability, this compound is a valuable tool for both in vitro and in vivo investigations into WNT-driven malignancies.

Data Presentation

In Vitro Efficacy of this compound
ParameterCell Line/TargetValueReference
WNT Signaling IC50 7dF35 nM[5][6][7]
Biochemical IC50 CDK87 nM[1]
Biochemical IC50 CDK196 nM[1]
p-STAT1(Ser727) IC50 SW6209 nM[8]
In Vivo Efficacy of this compound
Tumor ModelDosing RegimenOutcomeReference
COLO 205 Xenograft 70 mg/kg, twice daily (bid), oralReduced tumor growth[8]
MMTV-WNT1 Allograft 75 mg/kg, once daily (qd) or 37.5 mg/kg, twice daily (bid)Decreased tumor growth rate[2]
SW620 Xenograft Not specifiedInhibition of tumor growth[1]

Mandatory Visualizations

WNT_Signaling_Pathway_and_CCT251545_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WNT WNT Ligand FZD Frizzled (FZD) Receptor WNT->FZD LRP LRP5/6 Co-receptor WNT->LRP DVL Dishevelled (DVL) FZD->DVL activates LRP->DVL DestructionComplex Destruction Complex (Axin, APC, GSK3β) DVL->DestructionComplex inhibits BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto phosphorylates for degradation Ub Ubiquitination & Degradation BetaCatenin_cyto->Ub BetaCatenin_nu β-catenin BetaCatenin_cyto->BetaCatenin_nu translocates TCFLEF TCF/LEF BetaCatenin_nu->TCFLEF binds MediatorComplex Mediator Complex TCFLEF->MediatorComplex recruits CDK8_19 CDK8/CDK19 MediatorComplex->CDK8_19 RNA_Pol_II RNA Pol II CDK8_19->RNA_Pol_II regulates WNT_Target_Genes WNT Target Genes (e.g., c-Myc, Cyclin D1) RNA_Pol_II->WNT_Target_Genes transcription This compound This compound This compound->CDK8_19 inhibits

Caption: WNT Signaling Pathway and this compound Mechanism of Action.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation WNT_Reporter WNT/TCF-LEF Reporter Assay (IC50 Determination) Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, IC50/GI50) WNT_Reporter->Cell_Viability PD_Biomarker Pharmacodynamic Biomarker Assay (p-STAT1 Ser727 Western Blot) Cell_Viability->PD_Biomarker Xenograft Tumor Xenograft Model Establishment (e.g., SW620 cells in nude mice) PD_Biomarker->Xenograft Dosing This compound Administration (Oral Gavage) Xenograft->Dosing Tumor_Monitoring Tumor Growth Monitoring (Calipers) Dosing->Tumor_Monitoring Biomarker_Analysis Tumor/Tissue Analysis (p-STAT1, Gene Expression) Tumor_Monitoring->Biomarker_Analysis End End Biomarker_Analysis->End Start Start Start->WNT_Reporter

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

WNT/TCF-LEF Reporter Assay

This protocol is designed to quantify the activity of the WNT signaling pathway in response to this compound treatment using a TCF/LEF-responsive luciferase reporter.

Materials:

  • WNT-responsive cancer cell line (e.g., SW480, HEK293)

  • TCF/LEF luciferase reporter vector (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro])

  • Control vector with a constitutively expressed Renilla luciferase for normalization

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 96-well white, clear-bottom tissue culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

  • This compound

Procedure:

  • Cell Seeding: Seed cells (e.g., HEK293 at 30,000 cells/well) in a 96-well plate and incubate overnight.[9]

  • Transfection: Co-transfect the TCF/LEF luciferase reporter vector and the Renilla control vector into the cells using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 24 hours to allow for reporter gene expression.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for an additional 16-24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[10]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.

Cell Viability/Proliferation (MTT) Assay

This protocol measures the effect of this compound on the viability and proliferation of WNT-dependent cancer cells.

Materials:

  • WNT-dependent cancer cell lines (e.g., COLO205, SW620)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a detergent-based solution)

  • Microplate reader

  • This compound

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours.

  • This compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the this compound concentration to determine the GI50/IC50 value.

In Vivo SW620 Xenograft Tumor Growth Inhibition Study

This protocol describes the establishment of a human colorectal cancer xenograft model and the evaluation of this compound's anti-tumor efficacy.

Materials:

  • SW620 human colorectal cancer cells

  • Athymic nude mice (e.g., BALB/c nu/nu)

  • Matrigel

  • This compound

  • Vehicle for oral gavage (e.g., see formulation protocol below)

  • Calipers

  • Animal housing and monitoring equipment

Procedure:

  • Cell Preparation and Implantation: Harvest SW620 cells and resuspend them in a 1:1 mixture of culture medium and Matrigel. Subcutaneously inject 1 x 10^6 cells in a volume of 0.1-0.2 mL into the flank of each mouse.[3]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[3]

  • This compound Formulation and Administration:

    • Formulation Example: Prepare a stock solution of this compound in DMSO. For oral administration, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or a suspension in 0.5% carboxymethylcellulose.[11][12] The final formulation should be prepared fresh daily.

    • Administration: Administer this compound or vehicle to the respective groups via oral gavage at the desired dose and schedule (e.g., 70 mg/kg, twice daily).

  • Continued Monitoring: Continue to monitor tumor growth and animal body weight throughout the study.

  • Study Endpoint and Tissue Collection: At the end of the study (e.g., after a predetermined number of days or when tumors reach a specific size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze in liquid nitrogen for Western blot or fix in formalin for immunohistochemistry).

Western Blot for Phospho-STAT1 (Ser727)

This protocol is for assessing the pharmacodynamic effect of this compound by measuring the phosphorylation of its downstream biomarker, STAT1, at serine 727.

Materials:

  • Treated cells or tumor tissue lysates

  • Protein lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody: anti-phospho-STAT1 (Ser727)

  • Primary antibody: anti-total STAT1 or a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells or homogenized tumor tissue in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-STAT1 (Ser727) antibody (e.g., at a 1:1000 dilution) overnight at 4°C.[1][5]

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT1 or a loading control to confirm equal protein loading.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Always follow appropriate safety precautions when handling chemical reagents and conducting animal studies.

References

Application Notes and Protocols: Utilizing CCT251545 for the Study of STAT1 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT251545 is a potent and selective chemical probe for the dual inhibition of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3] Originally identified as a small molecule inhibitor of the WNT signaling pathway, its mechanism of action is attributed to its ATP-competitive binding to CDK8 and CDK19.[3][4][5] A key downstream effect of CDK8/19 inhibition by this compound is the modulation of gene expression, including genes regulated by Signal Transducer and Activator of Transcription 1 (STAT1).[2][3][6] Specifically, this compound has been shown to cause a potent and dose-dependent reduction in the phosphorylation of STAT1 at the serine 727 residue (STAT1-Ser727).[3][6] This makes the level of phospho-STAT1 (Ser727) a robust and reliable biomarker for assessing the cellular target engagement and pharmacodynamic activity of this compound.[2][3][6]

These application notes provide detailed protocols for utilizing this compound to study the inhibition of STAT1 phosphorylation in cancer cell lines.

Data Presentation

The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency and recommended concentrations for in vitro studies.

ParameterValueCell Line / Assay ConditionReference
Biochemical IC50 (CDK8) 7 nMReporter Displacement Assay[4]
Biochemical IC50 (CDK19) 6 nMReporter Displacement Assay[4]
Cellular IC50 (WNT Signaling) 5 nM7dF3 cells[1][5][6]
Cellular IC50 (p-STAT1-Ser727 Reduction) 9 nMNot specified[4]
Recommended Cellular Concentration 35-350 nMGeneral cellular use[4]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided in Graphviz DOT language.

CCT251545_STAT1_Pathway This compound This compound CDK8_19 CDK8 / CDK19 This compound->CDK8_19 Inhibition STAT1 STAT1 CDK8_19->STAT1 Phosphorylation pSTAT1 p-STAT1 (Ser727) STAT1->pSTAT1 Ser727 Transcription Gene Transcription pSTAT1->Transcription Activation

Caption: this compound inhibits CDK8/19, preventing STAT1 phosphorylation at Ser727.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot seed_cells Seed Cells (e.g., COLO205) treat_cells Treat with this compound seed_cells->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells quantify_protein Quantify Protein (BCA Assay) lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking transfer->block primary_ab Incubate with Primary Antibody (anti-p-STAT1 Ser727) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Experimental workflow for analyzing STAT1 phosphorylation via Western Blot.

Experimental Protocols

Cell Culture

Materials:

  • Human colorectal cancer cell lines: COLO205, LS174T, or SW620.

  • Appropriate cell culture medium (e.g., DMEM or MEM for LS174T, supplemented with 10% FBS and 1% Penicillin-Streptomycin).[7][8]

  • Phosphate Buffered Saline (PBS).

  • Trypsin-EDTA.

  • Cell culture flasks/plates.

  • Humidified incubator at 37°C with 5% CO2.

Protocol:

  • Culture the selected cell line in the appropriate medium in a humidified incubator.

  • Passage cells when they reach 70-90% confluency.[9]

  • For experiments, seed cells in multi-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

This compound Treatment

Materials:

  • This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM).

  • Cell culture medium.

Protocol:

  • Prepare a working solution of this compound by diluting the stock solution in cell culture medium to the desired final concentration. A concentration range of 35-350 nM is recommended for initial experiments.[4]

  • Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the cells for the desired time period. A time-course experiment (e.g., 10, 20, 60 minutes, 6, 24 hours) is recommended to determine the optimal treatment duration.[3]

Western Blot for Phospho-STAT1 (Ser727)

Materials:

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).

  • Primary antibody: Rabbit anti-phospho-STAT1 (Ser727) (recommended starting dilution 1:1000).

  • Primary antibody: Mouse or Rabbit anti-total STAT1 (for loading control).

  • Primary antibody: Mouse or Rabbit anti-GAPDH or β-actin (for loading control).

  • HRP-conjugated anti-rabbit or anti-mouse secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cell Lysis:

    • After treatment, wash the cells once with ice-cold PBS.

    • Add ice-cold RIPA buffer to the cells and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.

    • Capture the signal using an appropriate imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with antibodies against total STAT1 and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and to assess the specific reduction in the phosphorylated form of STAT1.

Conclusion

This compound is a valuable tool for investigating the role of CDK8 and CDK19 in regulating STAT1 signaling. The protocols outlined above provide a framework for researchers to effectively use this chemical probe to study the dose- and time-dependent inhibition of STAT1 phosphorylation at Ser727. Careful optimization of experimental conditions, such as cell density, treatment duration, and antibody concentrations, is recommended for achieving robust and reproducible results.

References

Application Notes and Protocols for CCT251545 in Colorectal Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT251545 is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and CDK19, key components of the Mediator complex. These kinases play a crucial role in regulating transcription, and their inhibition has emerged as a promising therapeutic strategy in cancers driven by aberrant signaling pathways, including the Wnt/β-catenin pathway, which is frequently dysregulated in colorectal cancer (CRC). This compound disrupts Wnt signaling and has demonstrated anti-proliferative effects in various CRC cell lines, making it a valuable chemical probe for studying the role of CDK8/19 and a potential lead compound for therapeutic development. This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of this compound in colorectal cancer cell line research.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound in relevant colorectal cancer cell lines.

Table 1: In Vitro Activity of this compound in Colorectal Cancer Cell Lines

Cell LineAssay TypeParameterValue (µM)Notes
SW620Growth InhibitionGI50Not explicitly quantified, but growth is sensitive to treatment.APC-mutant human colorectal cancer cell line.
COLO-205Wnt Signaling InhibitionIC500.035APC-mutant human colorectal cancer cell line with a Wnt reporter construct.
7dF3Wnt Signaling InhibitionIC500.005Mouse cell line used in the initial screen.
Various CRC cell linesWnt Pathway ActivityEffective Concentration0.068 nM - 9.1 µMA broad range of concentrations has been used to assess Wnt pathway inhibition.
COLO-205Promoter Reporter AssayTreatment Concentration0.350Used to assess the impact on transcription factor activity.

Table 2: In Vivo Activity and Dosing of this compound

Cancer ModelCell LineDosing RegimenOutcome
XenograftSW62070 mg/kg, p.o., twice dailyInhibition of tumor growth.

Signaling Pathway and Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of CDK8 and CDK19. In the context of colorectal cancer, this has two primary downstream consequences: suppression of the Wnt/β-catenin signaling pathway and reduction of STAT1 phosphorylation. The aberrant activation of the Wnt pathway is a key driver in a majority of colorectal cancers.

G cluster_drug Drug Action cluster_targets Direct Targets cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes This compound This compound CDK8 CDK8 This compound->CDK8 inhibits CDK19 CDK19 This compound->CDK19 inhibits Wnt_Pathway Wnt/β-catenin Pathway This compound->Wnt_Pathway STAT1_Phos STAT1 Phosphorylation (Ser727) This compound->STAT1_Phos CDK8->Wnt_Pathway regulates CDK8->STAT1_Phos phosphorylates CDK19->Wnt_Pathway regulates Gene_Expression Altered Wnt Target Gene Expression Wnt_Pathway->Gene_Expression leads to Tumor_Growth Inhibition of Tumor Growth Gene_Expression->Tumor_Growth promotes

Figure 1: this compound Signaling Pathway in Colorectal Cancer.

Experimental Workflow

A typical workflow for evaluating the efficacy of this compound in colorectal cancer cell lines involves a series of in vitro and in vivo experiments to assess its impact on cell viability, signaling pathways, and tumor growth.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start CRC Cell Line Culture (e.g., SW620, COLO-205) treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (MTT / Resazurin) treatment->viability clonogenic Colony Formation Assay treatment->clonogenic western Western Blot (p-STAT1, Wnt targets) treatment->western reporter Wnt Reporter Assay treatment->reporter data_analysis_vitro Data Analysis (IC50/GI50 Calculation) viability->data_analysis_vitro clonogenic->data_analysis_vitro western->data_analysis_vitro reporter->data_analysis_vitro xenograft Establish CRC Xenografts in Mice data_analysis_vitro->xenograft Promising results lead to treatment_vivo Oral Dosing with this compound xenograft->treatment_vivo tumor_measurement Monitor Tumor Growth treatment_vivo->tumor_measurement pd_analysis Pharmacodynamic Analysis (Tumor Lysates) tumor_measurement->pd_analysis data_analysis_vivo Data Analysis (Tumor Growth Inhibition) pd_analysis->data_analysis_vivo

Figure 2: Experimental Workflow for this compound Evaluation.

Detailed Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50) or growth by 50% (GI50).

Materials:

  • Colorectal cancer cell lines (e.g., SW620, COLO-205)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration). Incubate for 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50/GI50 value using non-linear regression analysis.

Western Blot for Phospho-STAT1 (Ser727)

This protocol is to assess the pharmacodynamic effect of this compound on its target engagement by measuring the phosphorylation of STAT1.

Materials:

  • Colorectal cancer cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total STAT1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at the desired concentrations for 6 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary anti-phospho-STAT1 antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the ECL reagent.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT1 and GAPDH.

Colony Formation (Clonogenic) Assay

This assay evaluates the long-term effect of this compound on the ability of a single cell to proliferate and form a colony.

Materials:

  • Colorectal cancer cell lines

  • 6-well plates

  • Complete culture medium

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde or methanol:acetic acid 3:1)

  • Staining solution (0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates. Allow them to attach overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound.

  • Incubation: Incubate the plates for 10-14 days at 37°C, 5% CO2. Change the medium (with fresh drug) every 3-4 days.

  • Fixation and Staining: When colonies are visible (at least 50 cells per colony), wash the wells with PBS. Fix the colonies with the fixation solution for 15 minutes. Remove the fixative and stain with crystal violet solution for 20 minutes.

  • Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Colony Counting: Count the number of colonies in each well. The plating efficiency and surviving fraction can be calculated to quantify the effect of the drug.

Wnt/β-catenin Reporter Assay

This assay measures the activity of the Wnt signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive promoter.

Materials:

  • CRC cell line stably expressing a TCF/LEF-luciferase reporter (e.g., COLO-205-F1756 clone 4) or transiently transfected cells.

  • White, clear-bottom 96-well plates

  • This compound

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96-well plate at a density of 20,000 cells per well. Allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 24 hours.

  • Luciferase Assay: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary (e.g., a parallel plate treated identically and assayed with MTT). Plot the normalized signal against the drug concentration to determine the IC50 for Wnt pathway inhibition.

Logical Relationship of this compound's Mechanism of Action

The following diagram illustrates the logical flow from drug administration to the ultimate cellular effect in colorectal cancer.

G This compound This compound Potent & Selective Inhibitor Target CDK8 / CDK19 Kinases Key components of the Mediator Complex This compound->Target Binds to Mechanism Inhibition of Kinase Activity Prevents phosphorylation of substrates Target->Mechanism Results in Downstream Suppression of Wnt/β-catenin Signaling Reduction of p-STAT1 (Ser727) Mechanism->Downstream Leads to Outcome Altered Gene Transcription Reduced Cell Proliferation & Survival Downstream->Outcome Causes Effect Anti-Tumor Effect in CRC Outcome->Effect Ultimately produces

Figure 3: Logical Flow of this compound's Mechanism of Action.

Application Notes and Protocols for CCT251545 in Acute Myeloid Leukemia (AML) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT251545 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and CDK19. These kinases are crucial components of the Mediator complex, which regulates transcription by RNA polymerase II. In the context of acute myeloid leukemia (AML), dysregulation of transcriptional programs is a key driver of leukemogenesis. This compound exerts its anti-leukemic effects by modulating the Wnt/β-catenin and STAT signaling pathways, which are frequently hyperactivated in AML and contribute to the survival and proliferation of leukemia stem cells. These application notes provide a summary of the preclinical data and detailed protocols for the use of this compound in AML research.

Data Presentation

In Vitro Activity of this compound
Target/AssayCell Line/SystemIC50/GI50Reference
Biochemical Inhibition
CDK8Biochemical Assay7 nM
CDK19Biochemical Assay6 nM
Cellular Activity
p-STAT1 (Ser727) InhibitionSW620 (Colorectal Cancer)9 nM
Wnt Signaling Inhibition7dF3 (Mouse Fibroblast Reporter)5 nM
Anti-proliferative Activity in AML Cell Lines
MOLM-13Not Publicly Available-
MV4-11Not Publicly Available-
OCI-AML3Not Publicly Available-
KG-1Not Publicly Available-
THP-1Not Publicly Available-
In Vivo Efficacy of this compound
Animal ModelTumor TypeTreatment RegimenOutcomeReference
Mouse XenograftColorectal Cancer (SW620)70 mg/kg, oral, twice dailySignificant tumor growth inhibition
AML Xenograft Models
MOLM-14 Xenograft (with MK256, a similar CDK8 inhibitor)Acute Myeloid LeukemiaNot ApplicableDose-dependent inhibition of STAT pathway and tumor growth

Note: Specific in vivo efficacy data for this compound in AML xenograft models is not currently available in the public literature. The data for the related CDK8 inhibitor MK256 is provided as a reference for the expected activity.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in AML

CCT251545_Mechanism_of_Action cluster_0 This compound Action cluster_1 Mediator Complex cluster_2 Downstream Signaling cluster_3 Cellular Outcomes in AML This compound This compound CDK8_19 CDK8 / CDK19 This compound->CDK8_19 Inhibits Wnt_pathway Wnt/β-catenin Pathway CDK8_19->Wnt_pathway Regulates STAT_pathway STAT Pathway CDK8_19->STAT_pathway Regulates (p-STAT1 Ser727) Proliferation Decreased Proliferation Wnt_pathway->Proliferation Leads to Apoptosis Increased Apoptosis Wnt_pathway->Apoptosis Suppresses STAT_pathway->Proliferation Leads to STAT_pathway->Apoptosis Suppresses

Caption: this compound inhibits CDK8/19, leading to downregulation of Wnt and STAT pathways and subsequent anti-leukemic effects.

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow cluster_assays Cellular Assays start Start: AML Cell Culture treatment Treat with this compound (Dose-Response and Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis western Western Blot Analysis (p-STAT1, β-catenin, etc.) treatment->western analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis western->analysis

Caption: A typical workflow for assessing the in vitro effects of this compound on AML cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the effect of this compound on the proliferation of AML cell lines.

Materials:

  • AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3, KG-1, THP-1)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed AML cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.

Western Blot Analysis for Phospho-STAT1 and β-catenin

This protocol is for detecting changes in the phosphorylation status of STAT1 and the levels of β-catenin in AML cells following treatment with this compound.

Materials:

  • AML cells treated with this compound as described above.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-STAT1 (Ser727), anti-STAT1, anti-β-catenin, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Lyse the treated and control cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

  • Determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis in AML cells treated with this compound.

Materials:

  • AML cells treated with this compound.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Collect both adherent and suspension cells after treatment with this compound for 48 hours.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

This compound is a valuable research tool for investigating the role of CDK8/19 and the Wnt/STAT signaling pathways in AML. The provided protocols offer a framework for assessing its anti-leukemic activity in vitro. Further studies are warranted to establish the in vivo efficacy of this compound in preclinical AML models and to determine its potential as a therapeutic agent for this challenging disease.

CCT251545: A Versatile Tool for Interrogating Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

CCT251545 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1] These kinases are key components of the Mediator complex, which plays a crucial role in regulating transcription. By inhibiting CDK8 and CDK19, this compound effectively modulates the WNT signaling pathway, a critical pathway often dysregulated in cancer.[2][3] Recent studies have unveiled a novel mechanism by which this compound can overcome multidrug resistance (MDR) in cancer cells. It enhances the uptake of chemotherapeutic agents by inducing Rac1-mediated macropinocytosis, a form of bulk fluid-phase endocytosis. This unique property makes this compound a valuable tool for studying the mechanisms of drug resistance and for developing novel therapeutic strategies to sensitize resistant cancers to conventional chemotherapy.

These application notes provide detailed protocols for utilizing this compound to investigate drug resistance in cancer cell lines, focusing on its effects on cell viability, key signaling pathways, and its ability to induce macropinocytosis.

Data Presentation

Table 1: In Vitro Potency of this compound in Various Cell Lines

Cell LineCancer TypeAssay TypeIC50 (nM)Reference
7dF3Not SpecifiedWNT Signaling Reporter5[4]
SW620Colorectal CarcinomaCell Viability9[1]
MMTV-WNT-1Breast CancerNot SpecifiedNot Specified[1]

Signaling Pathway and Experimental Workflow Diagrams

CCT251545_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WNT WNT Ligand FZD Frizzled Receptor WNT->FZD Binds Destruction_Complex Destruction Complex (Axin, APC, GSK3β) FZD->Destruction_Complex Inhibits LRP LRP5/6 Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and Binds Rac1 Rac1 Macropinocytosis Macropinocytosis Rac1->Macropinocytosis Chemo_Drug Chemotherapeutic Drug Chemo_Drug->Macropinocytosis Internalized via Mediator_Complex Mediator Complex TCF_LEF->Mediator_Complex Recruits Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Regulates CDK8_19 CDK8/CDK19 Mediator_Complex->CDK8_19 pSTAT1 p-STAT1 (Ser727) CDK8_19->pSTAT1 Phosphorylates pSTAT1->Gene_Expression Regulates This compound This compound This compound->Rac1 Activates This compound->CDK8_19 Inhibits

Caption: this compound inhibits CDK8/19, blocking WNT signaling and inducing macropinocytosis.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments (Optional) Cell_Culture 1. Culture Drug-Resistant Cancer Cells CCT_Treatment 2. Treat with this compound (alone or in combination) Cell_Culture->CCT_Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) CCT_Treatment->Viability_Assay Western_Blot 3b. Western Blot Analysis (p-STAT1, β-catenin) CCT_Treatment->Western_Blot Macro_Assay 3c. Macropinocytosis Assay (FITC-Dextran Uptake) CCT_Treatment->Macro_Assay Data_Analysis 4. Data Analysis and Interpretation Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Macro_Assay->Data_Analysis Xenograft 1. Establish Tumor Xenografts in Immunocompromised Mice InVivo_Treatment 2. Administer this compound (e.g., oral gavage) Xenograft->InVivo_Treatment Tumor_Measurement 3. Monitor Tumor Growth InVivo_Treatment->Tumor_Measurement ExVivo_Analysis 4. Ex Vivo Analysis of Tumors (Immunohistochemistry) Tumor_Measurement->ExVivo_Analysis

Caption: Workflow for studying this compound effects on drug resistance.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of drug-resistant cancer cells.

Materials:

  • Drug-resistant and parental (sensitive) cancer cell lines

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.1 nM to 10 µM.

    • Also, prepare dilutions of the chemotherapeutic agent to which the cells are resistant, and a combination of this compound and the chemotherapeutic agent.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include vehicle control (DMSO) wells.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

2. Western Blot Analysis for Phospho-STAT1 (Ser727)

This protocol is to assess the inhibition of CDK8/CDK19 activity by this compound by measuring the phosphorylation of its downstream target, STAT1.

Materials:

  • Drug-resistant cancer cells

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total STAT1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2-6 hours.

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in 100-200 µL of ice-cold RIPA buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for total STAT1 and β-actin as loading controls.

    • Quantify the band intensities using image analysis software.

3. Macropinocytosis Assay (FITC-Dextran Uptake)

This protocol is to visualize and quantify the induction of macropinocytosis by this compound.

Materials:

  • Drug-resistant cancer cells

  • This compound

  • FITC-Dextran (70 kDa)

  • Serum-free cell culture medium

  • Ice-cold PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips in a 24-well plate or in an imaging-compatible 96-well plate.

    • Allow cells to adhere and grow to 50-70% confluency.

    • Treat the cells with this compound (e.g., 100 nM) in serum-free medium for 4-6 hours. Include an untreated control.

  • FITC-Dextran Incubation:

    • Prepare a 1 mg/mL solution of FITC-Dextran in serum-free medium.

    • Remove the treatment medium and add the FITC-Dextran solution to the cells.

    • Incubate for 30 minutes at 37°C.

  • Washing and Fixation:

    • Place the plate on ice to stop endocytosis.

    • Aspirate the FITC-Dextran solution and wash the cells three times with ice-cold PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining and Imaging:

    • Stain the cell nuclei with DAPI for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips on glass slides or image the 96-well plate directly.

    • Acquire images using a fluorescence microscope. Capture both the FITC (macropinosomes) and DAPI (nuclei) channels.

  • Image Analysis:

    • Quantify the macropinocytosis by measuring the total FITC fluorescence intensity per cell or the number of FITC-positive vesicles per cell using image analysis software (e.g., ImageJ/Fiji).

    • Normalize the FITC signal to the number of cells (DAPI-stained nuclei).

4. In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a tumor xenograft model. All animal experiments must be conducted in accordance with institutional guidelines and regulations.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Drug-resistant cancer cell line

  • Matrigel (optional)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Calipers

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 1-5 million drug-resistant cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 30-100 mg/kg) or vehicle to the respective groups via oral gavage, typically once or twice daily.

  • Monitoring and Measurement:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

    • Monitor the body weight and general health of the mice throughout the study.

  • Study Termination and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for p-STAT1, or western blotting).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Compare the final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of this compound.

References

Application Note: Experimental Design for CCT251545 Antiviral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT251545 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19)[1][2][3][4][5][6]. These kinases are components of the Mediator complex, a key transcriptional co-regulator. Originally identified as an inhibitor of the WNT signaling pathway, this compound has demonstrated potent antiviral activity, particularly against human cytomegalovirus (HCMV) and other herpesviruses, by targeting host cell machinery required for viral replication[7][8].

This document provides a comprehensive guide for designing and executing preclinical antiviral studies for this compound. It includes detailed protocols for assessing cytotoxicity, evaluating antiviral efficacy, and investigating the mechanism of action.

Section 1: Preliminary Assays - Cytotoxicity and Dose-Range Finding

Before assessing antiviral activity, it is crucial to determine the cytotoxic potential of this compound in the relevant host cell lines. This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply cell death. The 50% cytotoxic concentration (CC50) is a key parameter derived from these assays.

Protocol 1.1: Cell Viability Assay (MTS-based)

This protocol describes the use of a colorimetric MTS assay to measure cell viability.

  • Cell Plating: Seed susceptible host cells (e.g., human foreskin fibroblasts (HFFs) for HCMV) in a 96-well plate at a density that ensures they are in the logarithmic growth phase (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2x concentration series of this compound in culture medium. A typical range would be from 0.01 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to triplicate wells. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubation: Incubate the plate for a period equivalent to the planned antiviral assay duration (e.g., 72 hours to 7 days).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C until color development is sufficient.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the results using non-linear regression to determine the CC50 value.

Data Presentation: Table 1. Cytotoxicity of this compound
Cell LineIncubation Time (hrs)CC50 (µM)Assay Method
HFF-172DataMTS
MRC-572DataMTS
U37372DataMTS
A54972DataMTS

Section 2: In Vitro Antiviral Efficacy Assays

These assays are designed to quantify the ability of this compound to inhibit viral replication. The primary endpoint is the 50% effective concentration (EC50 or IC50).

Protocol 2.1: Plaque Reduction Neutralization Assay (PRNA)

This "gold standard" assay measures the reduction in infectious virus particles.

  • Cell Plating: Seed host cells in 6-well or 12-well plates and grow to 95-100% confluence.

  • Virus & Compound Preparation: Prepare serial dilutions of this compound. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.

  • Infection: Wash the cell monolayers and inoculate them with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agar) mixed with the corresponding this compound concentration.

  • Incubation: Incubate the plates for several days until viral plaques are visible.

  • Staining & Counting: Fix the cells (e.g., with 10% formalin), remove the overlay, and stain with a solution like crystal violet. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus-only control. Determine the EC50 value using non-linear regression.

Protocol 2.2: Viral Yield Reduction Assay

This assay measures the amount of new infectious virus produced.

  • Infection: Infect confluent cell monolayers with the virus at a low multiplicity of infection (MOI) of 0.01-0.1.

  • Treatment: After viral adsorption, wash the cells and add a fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the cultures for a full viral replication cycle (e.g., 48-72 hours).

  • Harvesting: Harvest the supernatant (and/or cell lysates, depending on the virus).

  • Titration: Determine the viral titer in each sample by performing a standard plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.

  • Analysis: Plot the reduction in viral titer (log10) against the compound concentration to determine the EC50.

Data Presentation: Table 2. Antiviral Efficacy of this compound
Virus StrainCell LineAssay TypeEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
HCMV (AD169)HFF-1PRNADataDataData
HCMV (TB40/E)HFF-1Yield ReductionDataDataData
HSV-1VeroPRNADataDataData
Influenza AMDCKYield ReductionDataDataData

Section 3: Mechanism of Action (MOA) Studies

MOA studies aim to identify the specific stage of the viral lifecycle that is inhibited by this compound.

Diagram: Experimental Workflow for Time-of-Addition Assay

G cluster_pre Pre-Infection cluster_during During Infection cluster_post Post-Infection pre_treat Treat Cells with this compound pre_wash Wash Cells pre_treat->pre_wash pre_infect Infect Cells pre_wash->pre_infect end_point Harvest & Quantify Viral Yield/RNA pre_infect->end_point during_infect Infect Cells with Virus + this compound during_wash Wash & Add Medium with this compound during_infect->during_wash during_wash->end_point post_infect Infect Cells post_wash Wash Cells post_infect->post_wash post_treat Add Medium with this compound post_wash->post_treat post_treat->end_point

Caption: Workflow for a time-of-addition assay.

Protocol 3.1: Time-of-Addition Assay

This experiment pinpoints the stage of replication (entry, transcription/translation, assembly) that this compound targets.

  • Setup: Plate host cells in multiple wells. Synchronize infection by pre-chilling cells at 4°C.

  • Infection: Inoculate all wells with the virus at a high MOI (e.g., 3-5) for 1-2 hours at 4°C.

  • Time Points:

    • Entry (-2 to 0 h): Add this compound to designated wells 2 hours before infection.

    • Early (0 to 6 h): Add this compound at the time of infection and remove it at various early time points post-infection (e.g., 2, 4, 6 hours).

    • Late (6 h onwards): Add this compound at various time points after infection (e.g., 2, 4, 6, 8, 12 hours).

  • Harvest: At the end of a single replication cycle (e.g., 24-48 hours), harvest the supernatant or cell lysate from all wells.

  • Quantification: Measure the viral yield or viral gene expression (qPCR) for each time point.

  • Analysis: Plot the percent inhibition against the time of compound addition. A sharp drop in efficacy after a certain time point indicates the approximate window of the drug's action. Studies suggest CDK8 inhibitors primarily affect viral replication at an early stage[8].

Diagram: Proposed Antiviral Mechanism of this compound

G cluster_host Host Cell Nucleus Mediator Mediator Complex CDK8_19 CDK8/CDK19 Mediator->CDK8_19 PolII RNA Pol II CDK8_19->PolII Phosphorylates (Elongation Control) PolII->Mediator Degradation Inhibited Transcription & Reduced Viral Gene Expression PolII->Degradation Leads to TF Viral/Host TFs DNA Viral DNA TF->DNA DNA->PolII Recruitment This compound This compound This compound->CDK8_19 Inhibits

Caption: Inhibition of CDK8/19 blocks viral gene transcription.

Protocol 3.2: Western Blot Analysis of Viral Proteins

This protocol assesses the effect of this compound on the expression of different kinetic classes of viral proteins (Immediate-Early, Early, and Late).

  • Infection & Treatment: Infect cell monolayers at a high MOI. Treat with this compound at its EC90 concentration at the time of infection.

  • Time-Course Harvest: At various time points post-infection (e.g., 4, 8, 24, 48, 72 hours), wash and lyse the cells in RIPA buffer with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE & Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for viral Immediate-Early (e.g., HCMV IE1/IE2), Early (e.g., DNA polymerase), and Late (e.g., capsid or glycoprotein) proteins. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify band intensities to determine if this compound preferentially blocks a specific stage of viral protein synthesis, which would be consistent with a transcriptional inhibition mechanism[7].

Data Presentation: Table 3. Summary of MOA Study Results
ExperimentEndpoint MeasuredKey Finding with this compoundImplication
Time-of-AdditionViral YieldInhibition is lost if added >8 hours post-infectionTargets an early stage of replication
Western BlotViral Protein LevelsStrong reduction in IE, E, and L proteinsBroadly impacts viral gene expression
qPCRViral TranscriptsDose-dependent decrease in viral mRNAMechanism involves transcriptional repression

Section 4: Summary and Data Interpretation

The collective data from these experiments will provide a comprehensive profile of this compound's antiviral activity. A key metric for evaluating the potential of an antiviral compound is the Selectivity Index (SI) .

  • SI = CC50 / EC50

A higher SI value (typically >10) indicates a greater window between the concentration required for an antiviral effect and the concentration that causes host cell toxicity, suggesting a more favorable safety profile. Because viruses rely on host cell machinery, targeting host factors like CDK8/19 with compounds such as this compound is a promising broad-spectrum antiviral strategy that may present a high barrier to the development of drug resistance[9][10][11].

References

Application Notes and Protocols: CCT251545 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT251545 is a potent and selective small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19, which are components of the Mediator complex involved in regulating transcription.[1] By inhibiting CDK8/19, this compound effectively modulates the Wnt signaling pathway, a critical pathway often dysregulated in various cancers.[1][2] Preclinical studies have demonstrated its oral bioavailability and in vivo efficacy in Wnt-dependent tumor models.[1]

Recent investigations have unveiled a novel application for this compound as a chemosensitizing agent, particularly in the context of multidrug-resistant (MDR) cancers.[3][4] This document provides detailed application notes and protocols for researchers interested in exploring the synergistic effects of this compound in combination with conventional chemotherapy agents. The primary mechanism underlying this synergy is the enhanced intracellular delivery of chemotherapeutics through the induction of Rac1-mediated macropinocytosis.[3][4]

Mechanism of Action: Synergistic Enhancement of Chemotherapy Efficacy

In multidrug-resistant cancers, a common mechanism of resistance is the overexpression of efflux pumps like P-glycoprotein (P-gp/ABCB1), which actively transport chemotherapy drugs out of the cancer cells. This compound offers a strategy to bypass this resistance by promoting an alternative route of drug entry.

The proposed mechanism involves the following key steps:

  • Induction of Mesenchymal-Epithelial Transition (MET): this compound treatment can induce a phenotypic shift in cancer cells from a mesenchymal to a more epithelial-like state.

  • Activation of Rac1-Mediated Macropinocytosis: This phenotypic change is associated with the activation of the Rho GTPase Rac1, a key regulator of actin cytoskeleton dynamics. Activated Rac1 drives the formation of large, fluid-filled vesicles from the plasma membrane in a process known as macropinocytosis.[3][4]

  • Enhanced Chemotherapy Uptake: Macropinocytosis allows for the non-specific engulfment of extracellular fluid, including co-administered chemotherapy agents. This process provides a P-gp-independent pathway for drug entry, leading to increased intracellular accumulation of the chemotherapeutic drug in resistant cancer cells.[3][4]

This enhanced drug delivery potentiates the cytotoxic effects of chemotherapy, leading to a robust synergistic anti-tumor response.

G cluster_0 This compound Action cluster_1 Cellular Response cluster_2 Therapeutic Outcome CCT This compound CDK8_19 CDK8/19 Inhibition CCT->CDK8_19 Wnt Wnt Pathway Modulation CDK8_19->Wnt MET Mesenchymal-Epithelial Transition (MET) Wnt->MET Rac1 Rac1 Activation MET->Rac1 Macro Macropinocytosis Induction Rac1->Macro ChemoUptake Increased Chemotherapy Uptake Macro->ChemoUptake Synergy Synergistic Cell Death ChemoUptake->Synergy Chemo Chemotherapy Agent Chemo->Synergy

Proposed signaling pathway of this compound in combination with chemotherapy.

Data Presentation

While the primary literature describes a "robust synergistic effect" of this compound with chemotherapy in patient-derived organoids (PDOs) and in vivo models of multidrug-resistant cancer, specific quantitative data from these studies is not publicly available in detail.[3][4] The following tables are structured to guide researchers in presenting their own data when investigating these combinations.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapy Agents Note: The following are representative data that would be generated. Specific values will vary depending on the cell line and chemotherapy agent used.

Cell Line (MDR Status)Chemotherapy AgentThis compound IC50 (nM)Chemotherapy IC50 (nM)Combination IC50 (nM) (this compound + Chemo)Combination Index (CI)*
e.g., MCF-7/ADR (Doxorubicin-Resistant)Doxorubicin[Experimental Value][Experimental Value][Experimental Value][Calculate Value]
e.g., A549/T (Paclitaxel-Resistant)Paclitaxel[Experimental Value][Experimental Value][Experimental Value][Calculate Value]
e.g., HCT116/OxR (Oxaliplatin-Resistant)Oxaliplatin[Experimental Value][Experimental Value][Experimental Value][Calculate Value]

*Combination Index (CI) should be calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Efficacy of this compound and Chemotherapy Combination in Xenograft Models Note: This table provides a template for summarizing in vivo efficacy data.

Xenograft ModelTreatment GroupDose and ScheduleFinal Tumor Volume (mm³) (Mean ± SD)Tumor Growth Inhibition (%)
e.g., MDR Ovarian Cancer PDO XenograftVehicle Control[Specify Vehicle and Schedule][Experimental Value]0
This compound[Specify Dose and Schedule][Experimental Value][Calculate Value]
Chemotherapy (e.g., Paclitaxel)[Specify Dose and Schedule][Experimental Value][Calculate Value]
This compound + Chemotherapy[Specify Dose and Schedule][Experimental Value][Calculate Value]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound with chemotherapy agents.

Patient-Derived Organoid (PDO) Culture and Drug Screening

This protocol outlines the establishment of PDOs from patient tumor tissue and their use in high-throughput drug screening.[5][6][7]

Materials:

  • Fresh tumor tissue from surgical resection or biopsy

  • Advanced DMEM/F12 medium

  • Matrigel®

  • Human Epidermal Growth Factor (EGF)

  • Noggin

  • R-spondin-1

  • Nicotinamide

  • A83-01

  • SB202190

  • Y-27632

  • Primocin

  • Gentamicin

  • Collagenase/Hyaluronidase

  • Fetal Bovine Serum (FBS)

  • This compound

  • Chemotherapy agent(s) of interest

  • CellTiter-Glo® 3D Cell Viability Assay

Protocol:

  • Tissue Digestion:

    • Mechanically mince fresh tumor tissue into small fragments (<1 mm³).

    • Digest the tissue fragments in a solution of Collagenase/Hyaluronidase in Advanced DMEM/F12 with 10% FBS for 1-2 hours at 37°C with gentle agitation.

    • Neutralize the enzymatic digestion with excess Advanced DMEM/F12 and filter the cell suspension through a 70 µm cell strainer.

    • Centrifuge the cell suspension, wash the pellet with PBS, and resuspend in a small volume of cold Advanced DMEM/F12.

  • Organoid Seeding:

    • Mix the cell suspension with Matrigel® at a 1:1 ratio on ice.

    • Dispense 50 µL droplets of the cell-Matrigel suspension into the center of pre-warmed 24-well plates.

    • Incubate at 37°C for 30 minutes to allow the Matrigel to solidify.

    • Carefully add 500 µL of complete organoid growth medium (Advanced DMEM/F12 supplemented with EGF, Noggin, R-spondin-1, Nicotinamide, A83-01, SB202190, Y-27632, Primocin, and Gentamicin) to each well.

  • Organoid Culture and Expansion:

    • Culture the organoids at 37°C in a 5% CO₂ incubator.

    • Replace the medium every 2-3 days.

    • Passage the organoids every 7-14 days by mechanically disrupting them and re-seeding in fresh Matrigel.

  • Drug Screening:

    • Dissociate established organoids into small fragments.

    • Seed the fragments in Matrigel in a 96-well or 384-well plate.

    • After 24-48 hours, treat the organoids with a dose-response matrix of this compound and the desired chemotherapy agent, both alone and in combination.

    • Incubate for 72-96 hours.

    • Assess cell viability using the CellTiter-Glo® 3D Cell Viability Assay according to the manufacturer's instructions.

    • Calculate IC50 values and Combination Indices.

G cluster_0 PDO Establishment cluster_1 Drug Screening cluster_2 Data Analysis Tissue Patient Tumor Tissue Digest Enzymatic Digestion Tissue->Digest Seed Seeding in Matrigel Digest->Seed Culture Organoid Culture Seed->Culture Plate Plate Organoids Culture->Plate Treat Treat with this compound +/- Chemotherapy Plate->Treat Incubate Incubate (72-96h) Treat->Incubate Viability Assess Viability (CellTiter-Glo 3D) Incubate->Viability Analysis Calculate IC50 and Combination Index Viability->Analysis

Experimental workflow for PDO drug screening.
Rac1-Mediated Macropinocytosis Assay

This protocol describes how to quantify the induction of macropinocytosis in response to this compound treatment using fluorescently labeled dextran.[8][9][10]

Materials:

  • MDR cancer cell line of interest

  • This compound

  • Serum-free culture medium

  • Fluorescein isothiocyanate (FITC)-dextran (70 kDa)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Hoechst 33342 or DAPI

  • Fluorescence microscope or high-content imaging system

Protocol:

  • Cell Seeding:

    • Seed MDR cancer cells on glass coverslips or in imaging-compatible plates and allow them to adhere overnight.

  • Drug Treatment:

    • Treat the cells with the desired concentration of this compound or vehicle control in serum-free medium for the desired time (e.g., 24 hours).

  • Dextran Uptake:

    • Add FITC-dextran (final concentration 0.5-1 mg/mL) to the medium and incubate for 30 minutes at 37°C.

  • Washing and Fixation:

    • Place the plate on ice and wash the cells three times with ice-cold PBS to remove surface-bound dextran.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining and Imaging:

    • Stain the cell nuclei with Hoechst 33342 or DAPI.

    • Acquire images using a fluorescence microscope or a high-content imaging system.

  • Quantification:

    • Quantify the intracellular FITC-dextran fluorescence intensity per cell using image analysis software (e.g., ImageJ or CellProfiler). Normalize the fluorescence intensity to the number of cells (nuclei count).

Transcriptome Analysis (RNA-Seq)

This protocol provides a general workflow for analyzing transcriptional changes in MDR cancer cells following treatment with this compound to identify pathways associated with chemosensitization.[11][12][13]

Materials:

  • MDR cancer cell line

  • This compound

  • Chemotherapy agent

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • DNase I

  • RNA-Seq library preparation kit

  • Next-generation sequencing (NGS) platform

Protocol:

  • Cell Treatment and RNA Extraction:

    • Treat MDR cancer cells with vehicle, this compound alone, chemotherapy agent alone, and the combination for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells and extract total RNA using a commercial kit, including an on-column DNase I digestion step to remove genomic DNA contamination.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation and Sequencing:

    • Prepare RNA-Seq libraries from high-quality RNA samples using a compatible library preparation kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

    • Sequence the libraries on an NGS platform to generate sufficient read depth for differential gene expression analysis.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.

    • Quantification: Quantify gene expression levels (read counts per gene) using tools like featureCounts or Salmon.

    • Differential Expression Analysis: Perform differential gene expression analysis between treatment groups (e.g., combination vs. single agents, treated vs. vehicle) using packages like DESeq2 or edgeR in R.

    • Pathway and Gene Set Enrichment Analysis: Use tools like GSEA or DAVID to identify biological pathways and gene ontologies that are significantly enriched in the differentially expressed gene lists. Focus on pathways related to cell adhesion, cytoskeleton organization, and endocytosis to further investigate the mechanism of action.

G cluster_0 Mechanism of Synergy CCT_Chemo This compound + Chemotherapy Rac1_Macro Rac1-Mediated Macropinocytosis CCT_Chemo->Rac1_Macro Induces Increased_Uptake Increased Intracellular Chemotherapy Concentration Rac1_Macro->Increased_Uptake Leads to MDR_Bypass Bypass of P-gp Efflux Pumps Increased_Uptake->MDR_Bypass Results in Cell_Death Enhanced Tumor Cell Death MDR_Bypass->Cell_Death Causes

References

Troubleshooting & Optimization

CCT251545 in DMSO: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the solubility and stability of the WNT signaling inhibitor CCT251545 when prepared in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO varies between suppliers, but it is generally considered to have high solubility. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1][2]

Supplier DataSolubility in DMSO (mg/mL)Molar Equivalent (mM)
Cayman Chemical50 mg/mL~118.5 mM
Selleck Chemicals30 mg/mL to 84 mg/mL~71.1 mM to ~199.1 mM
MedchemExpress≥ 50 mg/mL≥ 118.5 mM
Molecular Weight of this compound is 421.9 g/mol .[3]

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To ensure accurate and consistent results, a standardized protocol should be followed for preparing stock solutions. See the detailed "Protocol for Preparing this compound Stock Solution" below for a step-by-step guide.

Q3: What are the recommended storage conditions and stability for this compound?

A3: Proper storage is critical to maintain the integrity of the compound, both in its solid form and in a DMSO stock solution. Aliquoting stock solutions is highly recommended to avoid repeated freeze-thaw cycles.[1]

FormStorage TemperatureStability Period
Solid (Powder)-20°C≥ 3 years[1][2]
In DMSO (Solvent)-80°C1 to 2 years[1][2]
In DMSO (Solvent)-20°C1 month[1][2]

Q4: What is the mechanism of action for this compound?

A4: this compound is a potent and orally bioavailable inhibitor of WNT signaling.[1][3] It selectively targets the human mediator complex-associated protein kinases CDK8 and CDK19.[3][4] By inhibiting these kinases, this compound alters the expression of genes regulated by the Wnt pathway, which can reduce tumor growth in Wnt-dependent cancers.[3][4]

CCT This compound CDK8_19 CDK8 / CDK19 CCT->CDK8_19 inhibits Mediator Mediator Complex CDK8_19->Mediator associates with STAT1 p-STAT1(Ser727) CDK8_19->STAT1 phosphorylates Wnt Wnt-Regulated Gene Expression Mediator->Wnt Tumor Tumor Growth (Wnt-Dependent) Wnt->Tumor Start Start: this compound not dissolving CheckDMSO Is the DMSO fresh and anhydrous? Start->CheckDMSO UseNewDMSO Use a new, sealed vial of anhydrous DMSO. CheckDMSO->UseNewDMSO No CheckConc Is the concentration too high? CheckDMSO->CheckConc Yes UseNewDMSO->CheckDMSO Dilute Add more DMSO to dilute to a known soluble concentration (e.g., 30 mg/mL). CheckConc->Dilute Yes AidDiss Have you tried aiding dissolution? CheckConc->AidDiss No Dilute->AidDiss Methods Gently warm the solution (e.g., 37°C water bath) and/or sonicate for short intervals. AidDiss->Methods No Success Success: Compound is dissolved. AidDiss->Success Yes Methods->Success Dissolved Fail Issue persists. Contact technical support with lot number. Methods->Fail Not Dissolved start Start: Prepare Stock Solution weigh 1. Equilibrate this compound powder to room temperature. start->weigh calc 2. Weigh the required mass. (e.g., 4.22 mg for 1 mL of 10 mM) weigh->calc dmso 3. Add the appropriate volume of anhydrous DMSO. calc->dmso dissolve 4. Vortex and/or sonicate until fully dissolved. dmso->dissolve aliquot 5. Dispense into single-use aliquots in sterile tubes. dissolve->aliquot store 6. Store aliquots at -80°C for long-term stability. aliquot->store end End: Solution Ready for Use/Storage store->end

References

Technical Support Center: Optimizing CCT251545 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of CCT251545.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, orally bioavailable small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3] By inhibiting these kinases, this compound effectively suppresses the Wnt signaling pathway.[4][5][6]

Q2: What is a recommended starting dose for in vivo studies with this compound?

A2: Based on published preclinical studies using a SW620 human colorectal cancer xenograft model in mice, a dosage of 70 mg/kg administered orally twice daily has been shown to inhibit tumor growth.[4] However, the optimal dosage for your specific model should be determined empirically through a dose-ranging study.

Q3: How should I formulate this compound for oral administration in mice?

A3: A commonly used vehicle for oral gavage of this compound in mice is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] It is recommended to prepare the formulation fresh on the day of use.[4]

Q4: What is a suitable pharmacodynamic biomarker to confirm this compound activity in vivo?

A4: Phosphorylation of STAT1 at serine 727 (p-STAT1Ser727) is a reliable in vivo biomarker of this compound target engagement and activity.[2][3] A reduction in p-STAT1Ser727 levels in tumor tissue following treatment indicates that the drug is hitting its target.

Q5: What are the expected outcomes of successful this compound treatment in a preclinical cancer model?

A5: Successful treatment with this compound in a Wnt-dependent tumor model, such as the SW620 xenograft, is expected to result in the inhibition of tumor growth.[2][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable tumor growth inhibition Sub-optimal dosage: The administered dose may be too low for the specific animal model.Conduct a dose-escalation study to determine the Maximum Tolerated Dose (MTD) and optimal efficacious dose. Start with a range of doses (e.g., 10, 30, 70 mg/kg) and monitor for both efficacy and signs of toxicity.
Poor drug exposure: Issues with formulation, administration, or rapid metabolism.- Ensure the formulation is homogenous and stable. Prepare fresh daily. - Verify the accuracy of oral gavage technique. - Conduct pharmacokinetic (PK) studies to measure plasma and tumor concentrations of this compound.
Tumor model insensitivity: The chosen cancer model may not be dependent on the Wnt signaling pathway.Confirm the Wnt-dependency of your cell line or tumor model through in vitro assays before initiating in vivo studies.
Inconsistent results between animals Variability in drug administration: Inaccurate dosing due to improper oral gavage technique.Ensure all personnel are thoroughly trained in oral gavage. Use appropriate gavage needle size and ensure correct placement.[7][8][9][10]
Biological variability: Inherent differences in tumor take rate, growth, and response between individual animals.Increase the number of animals per group to improve statistical power. Randomize animals into treatment groups.
Formulation instability: The drug may be precipitating out of solution.Visually inspect the formulation for any precipitation before each administration. Sonication may aid in dissolution.[4]
Signs of toxicity in treated animals (e.g., weight loss, lethargy) Dosage is too high: The administered dose exceeds the MTD.Reduce the dosage or the frequency of administration. Monitor animals daily for clinical signs of toxicity and body weight.[11]
Vehicle toxicity: The formulation vehicle itself may be causing adverse effects.Administer the vehicle alone to a control group to assess its tolerability.
Difficulty with oral gavage Improper restraint or technique: Can lead to stress, injury, or misdosing.Use proper animal restraint techniques. Ensure the gavage needle is the correct size and is inserted gently along the roof of the mouth towards the esophagus.[7][8][9][10] If resistance is met, do not force the needle.[7][8][9][10]
Aspiration of the compound: Incorrect placement of the gavage needle into the trachea.This is a critical adverse event. Ensure the animal's head and body are properly aligned. If the animal shows signs of respiratory distress, the procedure should be stopped immediately.[7][8]

Experimental Protocols

SW620 Xenograft Mouse Model Protocol
  • Cell Culture: Culture SW620 human colorectal adenocarcinoma cells in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified incubator with 5% CO2.

  • Cell Preparation: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells per 100 µL.[12] Keep cells on ice until injection.

  • Animal Implantation: Use 6-8 week old female athymic nude mice.[4] Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank.[12]

  • Tumor Growth Monitoring: Monitor the mice daily for tumor development. Once tumors are palpable, measure them 2-3 times per week using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.[12]

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Dosing: Administer this compound or vehicle control orally via gavage at the determined dose and schedule (e.g., 70 mg/kg, twice daily).[4]

  • Endpoint: Continue treatment for the planned duration (e.g., 14-21 days). Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, IHC).[12]

Western Blot Protocol for p-STAT1Ser727
  • Tissue Lysis: Snap-freeze tumor tissue in liquid nitrogen.[12] Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT1Ser727 (e.g., Cell Signaling Technology #9177)[13] overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT1 or a housekeeping protein like β-actin.

Immunohistochemistry (IHC) Protocol for p-STAT1Ser727
  • Tissue Fixation and Embedding: Fix tumor tissue in 10% neutral buffered formalin for 24 hours, then embed in paraffin.[12]

  • Sectioning: Cut 4-5 µm thick sections and mount them on charged slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against p-STAT1Ser727 overnight at 4°C.

  • Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the staining with a DAB substrate.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.

  • Analysis: Examine the slides under a microscope to assess the intensity and localization of p-STAT1Ser727 staining.

Visualizations

CCT251545_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation & Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Transcription This compound This compound CDK8_19 CDK8/CDK19 This compound->CDK8_19 Inhibition Mediator_Complex Mediator Complex CDK8_19->Mediator_Complex STAT1 STAT1 CDK8_19->STAT1 Phosphorylation pSTAT1 p-STAT1 (Ser727)

Caption: this compound inhibits CDK8/19, leading to suppression of Wnt signaling.

Experimental_Workflow start Start cell_culture 1. SW620 Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in Athymic Nude Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth implantation->tumor_growth randomization 4. Randomize Mice into Groups tumor_growth->randomization treatment 5. Oral Gavage with this compound or Vehicle randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 7. Endpoint & Tumor Excision monitoring->endpoint analysis 8. Pharmacodynamic Analysis (Western Blot / IHC for p-STAT1) endpoint->analysis

References

Technical Support Center: CCT251545 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting cell-based assay results for CCT251545. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and summaries of key quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound? A1: The primary molecular targets of this compound are the Cyclin-Dependent Kinases 8 (CDK8) and 19 (CDK19), which are components of the Mediator complex.[1][2][3][4] this compound acts as a potent and selective ATP-competitive inhibitor of these kinases.[1][5]

Q2: What is the mechanism of action of this compound? A2: this compound was initially discovered as a small-molecule inhibitor of the WNT signaling pathway through a cell-based screen.[2][6][7][8] Its inhibition of CDK8 and CDK19 leads to downstream modulation of gene expression, including those regulated by the WNT pathway and STAT1.[2][5][8]

Q3: What are the key signaling pathways affected by this compound? A3: The primary signaling pathway inhibited by this compound is the WNT/β-catenin pathway.[7][9] Additionally, it affects pathways involving STAT1, as CDK8 is known to phosphorylate STAT1 on serine 727 (STAT1-Ser727).[2][10]

Q4: What is a reliable biomarker for confirming this compound target engagement in cells? A4: A validated and reliable biomarker for this compound target engagement is the reduction of STAT1 phosphorylation at serine 727 (pSTAT1-Ser727).[1][2][10] This can be measured by techniques such as Western blotting or specific immunoassays.

Q5: What is the recommended concentration range for this compound in cell-based assays? A5: The recommended concentration for cellular use is typically in the range of 35-350 nM.[1] However, the optimal concentration can vary depending on the cell line and assay. For instance, the IC50 for WNT signaling inhibition in 7dF3 cells is 5 nM, while the IC50 for reducing pSTAT1-Ser727 is 9 nM.[1][6][7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Quantitative Data Summary

The following tables summarize the potency and selectivity of this compound from various assays.

Table 1: Potency of this compound in Biochemical and Cell-Based Assays

Target/AssayMeasurementValue (nM)Cell Line/System
WNT SignalingIC5057dF3 cells
CDK8Biochemical IC507Proteros Biostructures
CDK19Biochemical IC506Proteros Biostructures
pSTAT1-Ser727 ReductionIC509Cellular Assay

Data sourced from multiple references.[1][6][7]

Table 2: Selectivity Profile of this compound Against Off-Target Kinases

Off-Target KinaseMeasurementValue (nM)
PRKCQIC50122
GSK3alphaIC50462
GSK3betaIC50690

This compound was tested at 1 µM across 293 kinases and inhibited only 6 with more than 50% inhibition.[1]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the mechanism of action for this compound.

CCT251545_Pathway cluster_inhibition This compound Action cluster_downstream Downstream Effects CCT This compound CDK8_19 CDK8 / CDK19 (Mediator Complex) CCT->CDK8_19 Inhibits STAT1 STAT1 Phosphorylation (Ser727) CDK8_19->STAT1 Reduces WNT WNT Pathway Transcription CDK8_19->WNT Suppresses Gene_Expression Altered Gene Expression STAT1->Gene_Expression WNT->Gene_Expression Cell_Growth Inhibition of Tumor Cell Growth Gene_Expression->Cell_Growth

Caption: this compound inhibits CDK8/19, affecting WNT and STAT1 pathways.

Experimental Protocols and Workflows

This section provides detailed methodologies for key experiments.

Experimental Workflow: General Cell-Based Assay

The following diagram outlines a typical workflow for a cell-based assay using this compound.

Experimental_Workflow start Start seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate Overnight (37°C, 5% CO2) seed->incubate1 prepare_cpd 3. Prepare this compound Serial Dilutions incubate1->prepare_cpd treat 4. Treat Cells with This compound or Vehicle prepare_cpd->treat incubate2 5. Incubate for Desired Time Period (e.g., 6-72 hours) treat->incubate2 assay 6. Perform Assay Readout (e.g., Luciferase, Western, Viability) incubate2->assay analyze 7. Analyze Data (Calculate IC50) assay->analyze end End analyze->end

Caption: Standard workflow for a cell-based assay with this compound.

Protocol 1: WNT Reporter Gene Assay

This protocol is designed for cell lines containing a WNT-responsive luciferase reporter (e.g., 7dF3, LS174T-pGL4).

  • Cell Seeding: Seed cells (e.g., 20,000 cells/well) in a white, clear-bottom 96-well plate and incubate overnight.[7]

  • Compound Preparation: Prepare a serial dilution of this compound in appropriate cell culture medium. A typical concentration range is 0.1 nM to 10 µM.[7] Include a DMSO vehicle control.

  • Treatment: Remove the old medium from the cells and add the medium containing the this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 6, 24, or 48 hours) at 37°C and 5% CO2.

  • Luciferase Reading: Use a commercial luciferase assay kit (e.g., Promega Bright-Glo™) according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Phospho-STAT1 (Ser727) Western Blot Assay

This protocol measures the level of a key pharmacodynamic biomarker.

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 2-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To normalize, probe a separate membrane or strip and re-probe the same membrane with an antibody for total STAT1 or a loading control like β-actin or GAPDH.

  • Detection and Analysis: Visualize the bands using an ECL substrate and an imaging system. Quantify band intensities to determine the relative reduction in pSTAT1-Ser727 levels.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments.

Troubleshooting Logic: No/Weak Compound Activity

Use this decision tree if you observe minimal or no effect from this compound in your assay.

Troubleshooting_Logic start Problem: No/Weak Activity of this compound q1 Is the compound solubilized correctly? start->q1 a1_no Action: Check solvent (DMSO) and stock concentration. Ensure it's fully dissolved. q1->a1_no No q2 Is the final assay concentration appropriate? q1->q2 Yes a2_no Action: Review IC50 data. Perform a wider dose-response (e.g., 0.1 nM to 10 µM). q2->a2_no No q3 Is the cell line responsive to WNT/STAT1 modulation? q2->q3 Yes a3_no Action: Use a recommended positive control cell line (e.g., 7dF3, COLO205). Check pathway activity at baseline. q3->a3_no No q4 Is the assay readout and incubation time optimal? q3->q4 Yes a4_no Action: Perform a time-course experiment (e.g., 6, 24, 48h). Validate assay reagents. q4->a4_no No end Problem Likely Resolved q4->end Yes

Caption: A decision tree for troubleshooting lack of this compound activity.

Q&A Troubleshooting

Q: I am not observing the expected IC50 of ~5-10 nM in my WNT reporter assay. What could be wrong? A:

  • Cell Line Dependency: The potency of this compound can be cell line-specific. Ensure your cell line has an active WNT pathway. Consider using a well-characterized line like 7dF3 as a positive control.[7]

  • Compound Integrity: Ensure your this compound stock is correctly prepared and stored. Improper storage can lead to degradation. Verify the concentration of your stock solution.

  • Assay Conditions: The suppression of WNT activity by this compound is independent of exogenous WNT stimulation.[7] If your assay relies on stimulation, this could affect the results. Also, check that the incubation time is sufficient for a transcriptional readout (typically >6 hours).

  • Reagent Issues: Ensure your luciferase substrate and other reagents are not expired and are working correctly. Run a positive control for the reporter itself if possible.

Q: My Western blot shows no change in phospho-STAT1 (Ser727) after treatment. Why? A:

  • Basal Phosphorylation: Some cell lines may have low basal levels of pSTAT1-Ser727. You may need to stimulate the pathway (e.g., with IFNγ) to see a robust signal that can then be inhibited by this compound.[10]

  • Treatment Time: The effect on phosphorylation can be rapid. A short incubation time (e.g., 2-6 hours) is often sufficient.[7] If you are treating for 24 hours or longer, you may miss the initial inhibitory effect.

  • Antibody Quality: Verify that your primary antibody for pSTAT1-Ser727 is specific and sensitive. Run positive and negative controls to validate the antibody's performance.

  • Loading Amount: Ensure you are loading enough total protein to detect the phosphorylated form, which may be a small fraction of the total STAT1 protein.

Q: I'm seeing significant cell death at concentrations where I expect to only see pathway inhibition. What should I do? A:

  • Concentration Check: Double-check your dilutions. A simple calculation error could lead to excessively high concentrations.

  • Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is low (typically <0.1%) and non-toxic to your cells. Run a vehicle-only control to assess this.

  • Off-Target Effects: While this compound is highly selective, at very high concentrations (>1 µM), off-target effects can occur and lead to toxicity.[1] Stick to the lowest effective concentration range for your desired biological effect.

  • Cell Line Sensitivity: Some cell lines may be more sensitive to the on-target effects of CDK8/19 inhibition, which can lead to cell cycle arrest and death. Consider using a lower concentration or a shorter treatment duration.

References

CCT251545 Kinase Selectivity Profiling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the kinase selectivity profile of CCT251545. It includes quantitative data, detailed experimental protocols, and troubleshooting guidance to facilitate smooth and accurate experimentation.

This compound Kinase Selectivity Data

This compound is a potent and highly selective chemical probe for the human Mediator complex-associated protein kinases, CDK8 and CDK19.[1][2][3] It demonstrates over 100-fold selectivity for CDK8 and CDK19 when screened against a large panel of over 291 other kinases.[1][4]

Table 1: Inhibitory Activity of this compound against Primary Targets and Key Off-Targets

Target KinaseBiochemical IC50 (nM)Notes
CDK87Primary target. Potent inhibition observed in biochemical assays.[5]
CDK196Primary target. Similar high-affinity binding as observed with CDK8.[5]
GSK3α462Identified as an off-target with significantly lower potency compared to primary targets.[5]
GSK3β690Identified as an off-target with significantly lower potency compared to primary targets.[5]
PRKCQ122Identified as an off-target with significantly lower potency compared to primary targets.[5]
MKK7β>50% inhibition at 1µMIdentified as an off-target; full IC50 determination may be required for precise potency.[5]

Experimental Protocols

Accurate determination of a kinase inhibitor's selectivity is crucial for interpreting experimental results. Below are detailed methodologies for key experiments relevant to profiling this compound.

Kinase Selectivity Profiling via Reporter Displacement Assay

This method is based on the competitive displacement of a fluorescently labeled reporter probe from the ATP binding site of the target kinase.[6]

Materials:

  • Purified CDK8/cyclin C and CDK19/cyclin C

  • Reporter probe specific for the kinase ATP binding site

  • This compound stock solution (in DMSO)

  • Assay buffer (specific to the kinase, typically containing HEPES, MgCl₂, Brij-35, and EGTA)

  • 384-well microplates (low-volume, black)

  • Plate reader capable of detecting the reporter probe's signal

Procedure:

  • Prepare Reagents: Dilute the kinase and reporter probe in assay buffer to their optimal working concentrations. Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.

  • Assay Setup: To the microplate wells, add the diluted this compound or DMSO vehicle control.

  • Add Kinase and Reporter: Add the kinase-reporter probe mix to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition: Measure the signal from the reporter probe using a plate reader. The signal will be inversely proportional to the amount of this compound bound to the kinase.

  • Data Analysis: Plot the signal against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Kinase_Selectivity_Workflow Experimental Workflow for Kinase Selectivity Profiling cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Kinase Panel D Dispense this compound to Assay Plate A->D B Prepare this compound Serial Dilution B->D C Prepare Assay Reagents (Buffer, ATP, Substrate) F Initiate Reaction (Add ATP/Substrate) C->F E Add Kinase to Wells D->E E->F G Incubate at Controlled Temperature F->G H Stop Reaction & Add Detection Reagent G->H I Measure Signal (Luminescence/Fluorescence) H->I J Data Analysis (IC50 Determination) I->J K Selectivity Profile Generation J->K

Caption: A flowchart illustrating the key steps in a typical kinase selectivity profiling experiment.

WNT_Signaling_Pathway Simplified WNT Signaling Pathway and this compound Inhibition cluster_wnt WNT Signaling cluster_nucleus Nucleus WNT WNT Ligand FZD Frizzled Receptor WNT->FZD DVL Dishevelled FZD->DVL LRP LRP5/6 LRP->DVL GSK3B GSK3β DVL->GSK3B Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates for degradation AXIN Axin APC APC TCF TCF/LEF BetaCatenin->TCF Translocates & Binds Mediator Mediator Complex TCF->Mediator Gene Target Gene Expression Mediator->Gene Regulates CDK8_19 CDK8/CDK19 CDK8_19->Mediator Associates with This compound This compound This compound->CDK8_19 Inhibits

Caption: A diagram showing the WNT signaling pathway and the inhibitory action of this compound on CDK8/19.

Troubleshooting and FAQs

Q1: Why am I seeing lower than expected potency for this compound against CDK8/19 in my assay?

A1: Several factors could contribute to this:

  • ATP Concentration: If you are running a kinase activity assay, ensure the ATP concentration is not too high. This compound is an ATP-competitive inhibitor, and high levels of ATP can lead to an underestimation of its potency.

  • Reagent Quality: Verify the purity and activity of your recombinant CDK8/19 enzyme. Enzyme degradation can lead to inaccurate results.

  • Compound Solubility: Ensure that this compound is fully solubilized in your assay buffer. Precipitation of the compound will result in a lower effective concentration.

  • Assay Conditions: Optimize incubation times and buffer components (e.g., detergent concentration) as these can influence inhibitor binding.

Q2: My selectivity screen has identified additional off-targets for this compound. What should I do next?

A2: It is not uncommon for different screening platforms to yield slightly different results.

  • Confirm the Hits: First, confirm these potential off-targets in a dose-response format to determine their IC50 values.

  • Assess the Therapeutic Window: Compare the IC50 values for the off-targets to those of CDK8 and CDK19. A large difference supports the selectivity of this compound.

  • Consider Cellular Assays: Evaluate the effect of this compound on the signaling pathways regulated by these off-target kinases in a cellular context to understand the physiological relevance of these findings.

Q3: Can I use this compound in cell-based assays?

A3: Yes, this compound is cell-permeable and has demonstrated potent activity in cell-based assays.[1] For example, it has been shown to inhibit WNT pathway-regulated gene expression and reduce the phosphorylation of STAT1 at serine 727, a biomarker of CDK8 activity.[1][2] When designing your experiment, it is important to determine the optimal concentration and treatment time for your specific cell line and endpoint.

Q4: How should I interpret the selectivity data in the context of my in vivo experiments?

A4: While in vitro selectivity is a good indicator, the in vivo effects of a compound can be more complex.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Consider the PK/PD properties of this compound. The concentration of the compound at the tumor site and its duration of action will influence which targets are engaged.

  • On-target vs. Off-target Effects: Correlate the observed in vivo phenotype with on-target biomarker modulation (e.g., pSTAT1 levels). If the phenotype is observed at exposures where only CDK8/19 are expected to be inhibited, it is likely an on-target effect.

Q5: What are the best practices for storing and handling this compound?

A5: this compound should be stored as a solid at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. When preparing working dilutions, ensure the final concentration of the solvent is compatible with your assay and does not affect enzyme activity.

References

Technical Support Center: Overcoming CCT251545 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming potential resistance to the CDK8/19 inhibitor, CCT251545, in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3] These kinases are components of the Mediator complex, which regulates transcription. By inhibiting CDK8/19, this compound can modulate the expression of genes involved in key oncogenic pathways, including the WNT signaling pathway.[1][2] A key downstream effect and biomarker of this compound activity is the reduction of STAT1 phosphorylation at the serine 727 residue (pSTAT1-Ser727).[1][4][5]

Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

A2: While specific mutations in CDK8 or CDK19 conferring resistance to this compound have not been extensively documented, resistance to targeted therapies like this compound is often multifactorial. The emergence of acquired resistance is frequently mediated by non-genetic transcriptional changes.[6][7] Potential mechanisms include:

  • Transcriptional Reprogramming: Cancer cells can adapt to CDK8/19 inhibition by altering their gene expression profiles to activate alternative survival pathways.[8][9][10]

  • Activation of Bypass Signaling Pathways: Cells may upregulate parallel signaling pathways to circumvent the effects of CDK8/19 inhibition. For instance, constitutive activation of pathways like PI3K/AKT/mTOR has been implicated in resistance to other targeted therapies and could play a role in this compound resistance.[8][9][10]

  • Redundancy of CDK8 and CDK19: CDK8 and its paralog, CDK19, have redundant functions in regulating transcription. In some cellular contexts, the inhibition of both kinases is necessary to observe a significant anti-proliferative effect.[11][12]

Q3: What are the recommended combination strategies to overcome or prevent resistance to this compound?

A3: Several preclinical studies have demonstrated the efficacy of combining this compound or other CDK8/19 inhibitors with other targeted agents to enhance efficacy and prevent resistance. Key strategies include:

  • Combination with HER2 Inhibitors: In HER2-positive breast cancer, combining a CDK8/19 inhibitor with HER2-targeting drugs like lapatinib or trastuzumab has shown synergistic effects and can overcome resistance.[8][9][10]

  • Combination with EGFR Inhibitors: Co-treatment with EGFR inhibitors such as gefitinib, erlotinib, or cetuximab may prevent the development of resistance in cancers driven by EGFR signaling.[6][7]

  • Combination with MEK Inhibitors: For RAS-mutant neuroblastomas, a combination with MEK inhibitors is a potential strategy.[13]

  • Combination with CDK4/6 Inhibitors: In ER-positive breast cancer, combining CDK8/19 inhibitors with CDK4/6 inhibitors can prevent the emergence of drug resistance.[14]

  • Combination with Immunotherapy: CDK8/19 inhibitors can enhance the activity of Natural Killer (NK) cells. Combining them with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) or SMAC mimetics can promote a more robust anti-tumor immune response.[15]

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Troubleshooting Steps
Decreased this compound efficacy over time in cell culture. Development of acquired resistance through transcriptional adaptation.1. Confirm Target Engagement: Measure the levels of pSTAT1-Ser727 to ensure this compound is still inhibiting its target. 2. Combination Therapy Screen: Test the efficacy of this compound in combination with inhibitors of potential bypass pathways (e.g., PI3K/AKT, MEK, EGFR inhibitors) based on the cancer cell line's genetic background.
High intrinsic resistance to this compound in a new cell line. Pre-existing activation of bypass pathways or cellular context dependency.1. Characterize the Cell Line: Perform RNA-seq or proteomic analysis to identify upregulated survival pathways. 2. Test Rational Combinations: Based on the pathway analysis, test this compound in combination with relevant targeted therapies. For example, in a HER2+ line, combine with a HER2 inhibitor.
Variability in experimental results with this compound. Issues with compound stability, dosage, or experimental setup.1. Verify Compound Integrity: Use a fresh stock of this compound and confirm its concentration. 2. Optimize Dosing Schedule: For in vivo studies, ensure the dosing schedule maintains sufficient plasma and tumor exposure above the IC50 for CDK8/19.[5] 3. Standardize Protocols: Ensure consistent cell densities, passage numbers, and treatment durations across experiments.

Quantitative Data Summary

Table 1: In Vitro IC50 Values for this compound

Cell LineCancer TypeIC50 (WNT Signaling)Reference
7dF3-5 nM[3]

Table 2: Synergistic Effects of CDK8/19 Inhibitors in Combination Therapies

CDK8/19 InhibitorCombination AgentCancer ModelEffectReference
Senexin B, SNX631Lapatinib, TrastuzumabHER2+ Breast CancerSynergistic growth inhibition, overcomes resistance[8][9][10]
Senexin BGefitinib, ErlotinibBreast CancerPrevents development of resistance[6][7]
Senexin BCetuximabColon CancerPrevents development of resistance[6][7]
BI-1347Anti-PD-1 AntibodyColon AdenocarcinomaIncreased anti-tumor efficacy[15]
BI-1347SMAC Mimetic (BI-8382)Breast CancerIncreased survival[15]

Key Experimental Protocols

Protocol 1: Assessment of Target Engagement by Western Blot for pSTAT1-Ser727
  • Cell Treatment: Plate cancer cells and allow them to adhere overnight. Treat with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for the desired duration (e.g., 6 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against pSTAT1-Ser727 and total STAT1 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Analysis: Quantify band intensities and normalize pSTAT1-Ser727 levels to total STAT1.

Protocol 2: In Vitro Combination Index (CI) Assay
  • Experimental Design: Use the Chou-Talalay method to assess synergy. Prepare serial dilutions of this compound and the combination drug, both alone and in combination at a constant ratio.

  • Cell Seeding and Treatment: Seed cells in 96-well plates. After 24 hours, treat with the single agents and combinations.

  • Viability Assay: After 72 hours of treatment, assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or MTT assay.

  • Data Analysis:

    • Calculate the fraction of affected cells for each treatment.

    • Use software like CompuSyn to calculate the Combination Index (CI).

    • CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Mechanism of Action This compound This compound CDK8_19 CDK8/19 This compound->CDK8_19 Inhibits Mediator Mediator Complex CDK8_19->Mediator Transcription Altered Gene Transcription Mediator->Transcription WNT WNT Pathway Inhibition Transcription->WNT STAT1 pSTAT1-Ser727 Inhibition Transcription->STAT1

Caption: Mechanism of action of this compound.

G cluster_1 Overcoming Resistance via Combination Therapy This compound This compound Resistant_Cell Resistant Cancer Cell This compound->Resistant_Cell Ineffective Apoptosis Apoptosis/ Growth Arrest This compound->Apoptosis Bypass_Pathway Bypass Pathway (e.g., PI3K/AKT) Resistant_Cell->Bypass_Pathway Activates Bypass_Pathway->Resistant_Cell Promotes Survival Combo_Drug Combination Drug (e.g., PI3K Inhibitor) Combo_Drug->Bypass_Pathway Inhibits Combo_Drug->Apoptosis

Caption: Logic of combination therapy to overcome resistance.

G cluster_2 Experimental Workflow for Combination Index (CI) Assay start Seed Cells in 96-well plates treat Treat with Single Agents & Combinations start->treat incubate Incubate for 72 hours treat->incubate viability Assess Cell Viability (e.g., Resazurin) incubate->viability analyze Calculate CI using Chou-Talalay Method viability->analyze end Determine Synergy/ Antagonism analyze->end

Caption: Workflow for determining drug synergy.

References

troubleshooting CCT251545 variability in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using CCT251545 in their experiments. Our goal is to help you achieve consistent and reliable results.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Question: I am observing significant variability in my IC50 values for this compound across different experimental batches. What could be the cause?

Answer: Variability in IC50 values can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Compound Solubility and Stability: this compound is soluble in DMSO but insoluble in water.[1] Ensure you are preparing fresh dilutions from a concentrated DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Inconsistent solubility can lead to variations in the effective concentration.

  • Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment. Variations in cell number or viability can significantly impact the calculated IC50.

  • Assay Incubation Time: The duration of compound exposure can influence the IC50 value. Based on published protocols, incubation times of 2 to 6 hours have been used for assessing pathway modulation.[1] For cell viability or growth inhibition assays, longer incubation times may be necessary. It is crucial to keep the incubation time consistent across all experiments.

  • Reagent Quality: Verify the quality and consistency of your cell culture media, serum, and other reagents. Batch-to-batch variability in these components can affect cell growth and response to treatment.

Question: My cells are showing signs of toxicity at concentrations where I don't expect to see a specific inhibitory effect. Is this due to off-target effects?

Answer: While this compound is a highly selective inhibitor of CDK8 and CDK19, off-target effects can occur, especially at higher concentrations.[2]

  • Concentration Range: The recommended concentration for cellular use is between 35-350 nM.[2] If you are using concentrations significantly above this range, you may be observing off-target effects or general cytotoxicity.

  • Known Off-Targets: At higher concentrations, this compound has been shown to inhibit GSK3α (IC50 = 462 nM), GSK3β (IC50 = 690 nM), and PRKCQ (IC50 = 122 nM).[2] Consider if the observed phenotype could be related to the inhibition of these kinases.

  • Control Experiments: To confirm that the observed effect is due to CDK8/19 inhibition, consider using a structurally unrelated CDK8/19 inhibitor as a positive control. Additionally, a negative control compound that is structurally similar but inactive against CDK8/19 would be ideal.[2]

Question: I am not observing the expected downstream effects on WNT signaling or STAT1 phosphorylation. What should I check?

Answer: If you are not seeing the expected downstream effects, it could be an issue with the experimental setup or the specific cell line.

  • Target Expression: Confirm that your cell line expresses CDK8 and/or CDK19.

  • Biomarker Phosphorylation: A reliable biomarker for this compound activity is the reduction of STAT1 phosphorylation at serine 727 (p-STAT1-Ser727).[3] Ensure your antibody for detecting p-STAT1-Ser727 is validated and that you are using an appropriate stimulation condition (e.g., IFN-γ) if necessary to observe a robust signal.

  • WNT Pathway Activation: The effect on WNT signaling may be dependent on the basal level of pathway activation in your cell line.[4] Some cell lines may require stimulation with a WNT ligand to observe a significant inhibitory effect.

  • Compound Potency: Verify the potency of your this compound stock. If possible, test it in a cell line known to be sensitive, such as 7dF3 or SW620 cells.[3][5]

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is an ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[2] By inhibiting these kinases, which are part of the Mediator complex, this compound modulates the transcription of genes regulated by various signaling pathways, most notably the WNT signaling pathway.[3][5]

What is the recommended concentration range for cell-based assays?

The recommended concentration for cellular use is typically between 35-350 nM.[2] The IC50 for WNT signaling inhibition in 7dF3 cells is 5 nM, and for the reduction of phospho-STAT1-Ser727 in SW620 cells, it is 9 nM.[5]

How should I prepare and store this compound?

This compound should be dissolved in DMSO to prepare a concentrated stock solution.[1][6] For long-term storage, the powder form should be stored at -20°C for up to 3 years.[5] In solvent, it should be stored at -80°C.[5]

What are the known off-targets of this compound?

While highly selective, this compound has been shown to have some activity against GSK3α (IC50 = 462 nM), GSK3β (IC50 = 690 nM), and PRKCQ (IC50 = 122 nM).[2]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target/AssayCell LineIC50Reference
WNT Signaling7dF35 nM[4][5]
p-STAT1-Ser727 ReductionSW6209 nM[5]
CDK8 (biochemical)-7 nM[2]
CDK19 (biochemical)-6 nM[2]

Table 2: Off-Target Kinase Inhibition

KinaseIC50Reference
PRKCQ122 nM[2]
GSK3α462 nM[2]
GSK3β690 nM[2]

Table 3: Solubility of this compound

SolventSolubilityReference
DMSO30 mg/mL (71.1 mM)[1]
Ethanol5 mg/mL (11.85 mM)[1]
WaterInsoluble[1]

Experimental Protocols

General Protocol for Cell-Based WNT Reporter Assay

This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells (e.g., 7dF3) at a density of 20,000 cells/well in a 96-well plate and allow them to attach overnight.[1]

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired time (e.g., 2-6 hours for pathway analysis or 24-72 hours for cell viability).[1]

  • Assay Readout: Perform the assay to measure the desired endpoint. For a WNT reporter assay, this would involve cell lysis and measurement of luciferase activity. For a p-STAT1-Ser727 assay, this would involve cell lysis and subsequent analysis by Western blot or ELISA.

Visualizations

WNT_Signaling_Pathway cluster_pathway WNT Signaling Pathway WNT WNT Frizzled Frizzled WNT->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates Destruction Complex Destruction Complex Dishevelled->Destruction Complex inhibits β-catenin β-catenin Destruction Complex->β-catenin phosphorylates for degradation TCF/LEF TCF/LEF β-catenin->TCF/LEF translocates to nucleus and binds Gene Transcription Gene Transcription TCF/LEF->Gene Transcription activates Mediator Complex Mediator Complex Mediator Complex->Gene Transcription co-activates CDK8/19 CDK8/19 CDK8/19->Mediator Complex part of This compound This compound This compound->CDK8/19 inhibits Troubleshooting_Workflow Inconsistent Results Inconsistent Results Check Compound Prep Check Compound Prep Inconsistent Results->Check Compound Prep Verify Cell Health Verify Cell Health Inconsistent Results->Verify Cell Health Standardize Assay Protocol Standardize Assay Protocol Inconsistent Results->Standardize Assay Protocol Fresh Dilutions? Fresh Dilutions? Check Compound Prep->Fresh Dilutions? Consistent Density? Consistent Density? Verify Cell Health->Consistent Density? Consistent Incubation? Consistent Incubation? Standardize Assay Protocol->Consistent Incubation? Consistent Results Consistent Results Fresh Dilutions?->Consistent Results Yes Consistent Density?->Consistent Results Yes Consistent Incubation?->Consistent Results Yes Off_Target_Diagnosis Unexpected Phenotype Unexpected Phenotype High Concentration? High Concentration? Unexpected Phenotype->High Concentration? Phenotype matches known off-targets? Phenotype matches known off-targets? High Concentration?->Phenotype matches known off-targets? No Use Lower Concentration Use Lower Concentration High Concentration?->Use Lower Concentration Yes On-Target Effect On-Target Effect Phenotype matches known off-targets?->On-Target Effect No Potential Off-Target Effect Potential Off-Target Effect Phenotype matches known off-targets?->Potential Off-Target Effect Yes Use Orthogonal Inhibitor Use Orthogonal Inhibitor Potential Off-Target Effect->Use Orthogonal Inhibitor

References

Technical Support Center: CCT251545 Animal Model Toxicity and Side Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity and side effects of the CDK8/19 inhibitor CCT251545 in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general toxicity profile of this compound in animal models?

A1: this compound is a potent and selective chemical probe for CDK8 and CDK19.[1][2][3] In some mouse tumor models, CDK8/19 inhibitors, including this compound, have shown therapeutic effects with no apparent systemic toxicity.[4] However, a close analog, CCT251921, did cause detectable weight loss in mice.[4][5] When CCT251921 and another CDK8/19 inhibitor were tested in rats and dogs, they produced multiple significant toxicities, including mortality.[4][5]

Q2: Is the observed toxicity of CDK8/19 inhibitors an on-target effect?

A2: There is conflicting evidence regarding the source of toxicity. While one study initially suggested that the adverse effects of the related compound CCT251921 were on-target effects of CDK8/19 inhibition, a subsequent study has indicated that the systemic toxicity is unlikely to be caused by inhibition of CDK8/19.[4] This later study suggests that major off-target effects of CCT251921 could be responsible for the observed toxicity.[4]

Q3: What are the known pharmacokinetic properties of this compound?

A3: The in vivo pharmacokinetic properties of this compound have been assessed in mice, rats, and dogs. It was found to have moderate clearance and good oral bioavailability (F > 50%) at a low oral dose of 0.5 mg/kg, deeming it suitable for in vivo testing.[6]

Q4: Has this compound shown efficacy in animal models at non-toxic doses?

A4: Yes. This compound has demonstrated in vivo activity in WNT-dependent tumor models.[1][3][7] For instance, it has been shown to inhibit the growth of MMTV-WNT-1 breast cancers and APC-mutant SW620 human colorectal cancer xenografts in mice at exposure levels that exceed the cellular GI50.[6]

Q5: Are there any specific adverse events reported for this compound or its analogs?

A5: For the close analog CCT251921, detectable weight loss was noted in mice.[4][5] In rats and dogs, more severe toxicities were observed for CCT251921, including lethality.[4] The specific nature of these toxicities is not fully detailed in the provided search results.

Troubleshooting Guide

Issue: Unexpected weight loss or signs of toxicity in mice treated with this compound.

Possible Cause: While some studies report no systemic toxicity, a closely related compound, CCT251921, did induce weight loss in mice.[4][5] The doses used in your experiment may be approaching a toxic threshold.

Troubleshooting Steps:

  • Review Dosing Regimen: Compare your dosing regimen to those published in efficacy studies where no toxicity was reported. For example, oral dosing of 18.75, 37.5, and 75 mg/kg bid for 2 days was used in one mouse model of intestinal hyperplasia.[1]

  • Monitor Animal Health: Implement a comprehensive animal health monitoring plan, including daily body weight measurements and clinical observations.

  • Consider Off-Target Effects: Be aware that observed toxicities may not be related to CDK8/19 inhibition but could stem from off-target activities.[4]

  • Dose Reduction: If toxicity is observed, consider reducing the dose to the lowest effective level based on pharmacodynamic markers.

Issue: Difficulty correlating in vitro potency with in vivo toxicity.

Possible Cause: The potent cellular activity of this compound may not directly translate to in vivo toxicity, as pharmacokinetic and pharmacodynamic factors play a significant role. Additionally, the toxicity of related compounds may be due to off-target effects, which might not be apparent in standard in vitro assays.[4]

Troubleshooting Steps:

  • Pharmacodynamic Monitoring: Utilize a reliable in vivo pharmacodynamic biomarker, such as the reduction of phospho-STAT1-Ser727, to confirm target engagement at non-toxic doses.[1]

  • Pharmacokinetic Analysis: Conduct pharmacokinetic studies in your specific animal model to understand the exposure levels achieved with your dosing regimen. This compound has been shown to have moderate clearance and good oral bioavailability in preclinical species.[6]

  • Review Selectivity Profile: this compound is highly selective for CDK8/19, but it's important to be aware of any potential off-target kinases, such as GSK3α and GSK3β, for which it has weaker inhibitory activity.[1]

Quantitative Toxicity and Efficacy Data

Table 1: In Vivo Efficacy Studies of this compound in Mouse Models

Animal ModelDosing RegimenOutcomeReference
Dox-inducible mutant β-catenin intestinal hyperplasia18.75, 37.5, 75 mg/kg bid (oral) for 2 daysDose-dependent reduction in hyperplastic crypt length[1]
MMTV-WNT1-induced murine breast cancer allografts37.5 and 75 mg/kg qd or bidDecrease in tumor growth rate[1]
APC-mutant SW620 human colorectal cancer xenograftsNot specifiedInhibition of tumor growth[6]

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound in a Mouse Model of Intestinal Hyperplasia

  • Animal Model: Mice with doxycycline (dox)-inducible mutant β-catenin transgene.

  • Treatment Groups:

    • Vehicle control.

    • This compound at 18.75 mg/kg bid (oral).

    • This compound at 37.5 mg/kg bid (oral).

    • This compound at 75 mg/kg bid (oral).

  • Dosing: Oral administration twice daily for 2 days.

  • Endpoints:

    • Measurement of hyperplastic crypt length.

    • Quantification of cell proliferation via BrdU staining.

    • Quantification of goblet cell differentiation via Alcian Blue staining.

  • Reference: [1]

Visualizations

experimental_workflow General In Vivo Toxicity Assessment Workflow cluster_setup Experimental Setup cluster_dosing Dosing and Observation cluster_analysis Data Collection and Analysis cluster_endpoint Endpoint Determination animal_model Select Animal Model (e.g., Mouse, Rat) dose_ranging Dose Range-Finding Study animal_model->dose_ranging treatment_groups Establish Treatment Groups (Vehicle, Low, Mid, High Dose) dose_ranging->treatment_groups dosing Administer this compound (e.g., Oral Gavage) treatment_groups->dosing monitoring Daily Clinical Observations (Weight, Behavior, etc.) dosing->monitoring pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis monitoring->pk_pd histopathology Histopathological Examination of Tissues monitoring->histopathology clinical_pathology Clinical Pathology (Hematology, Blood Chemistry) monitoring->clinical_pathology noael Determine NOAEL (No-Observed-Adverse-Effect Level) pk_pd->noael histopathology->noael clinical_pathology->noael

Caption: General workflow for in vivo toxicity assessment of a compound like this compound.

signaling_pathway This compound Mechanism of Action and Biomarker This compound This compound CDK8_19 CDK8 / CDK19 This compound->CDK8_19 STAT1 STAT1 CDK8_19->STAT1 Phosphorylates pSTAT1 p-STAT1 (Ser727) (Phosphorylated) Gene_Expression Altered Gene Expression pSTAT1->Gene_Expression Regulates Biological_Effect Biological Effect (e.g., Reduced Tumor Growth) Gene_Expression->Biological_Effect

Caption: this compound inhibits CDK8/19, preventing STAT1 phosphorylation, a key biomarker.

References

Validation & Comparative

Validating the On-Target Effects of CCT251545 with siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of a small molecule inhibitor is a critical step in preclinical research. This guide provides a comprehensive comparison of CCT251545, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), with siRNA-mediated knockdown of these targets. By presenting experimental data and detailed protocols, this guide serves as a practical resource for designing and interpreting target validation studies.

This compound is a chemical probe that has been shown to modulate WNT pathway-regulated gene expression by targeting CDK8 and CDK19.[1][2][3] A key method to confirm that the observed cellular effects of a small molecule are due to its interaction with the intended target is to compare them with the effects of genetically silencing that target. Small interfering RNA (siRNA) is a powerful tool for this purpose, as it induces the degradation of specific messenger RNA (mRNA), leading to a reduction in the corresponding protein levels.[4]

This guide will delve into the experimental methodologies for utilizing both this compound and siRNA to interrogate the function of CDK8 and CDK19. It will also present a comparative analysis of their effects on key cellular signaling pathways and phenotypes.

Comparative Analysis of this compound and siRNA-Mediated Knockdown

To objectively assess the on-target effects of this compound, a direct comparison with the phenotypic consequences of reducing CDK8 and CDK19 protein levels via siRNA is essential. The following tables summarize quantitative data from studies evaluating the impact of both approaches on WNT signaling, a key downstream pathway, and on the direct target engagement marker, phosphorylated STAT1 (Signal Transducer and Activator of Transcription 1).

Table 1: Comparison of this compound and CDK8/19 Knockdown on WNT Reporter Gene Activity

TreatmentTarget(s)Cell LineAssayResult
This compoundCDK8/197dF3WNT Signaling Reporter AssayIC50 = 5 nM[5]
shRNACDK8Colo205TCF/LEF Reporter Gene Transcription~40% reduction in reporter activity[6]
shRNACDK19Colo205TCF/LEF Reporter Gene Transcription~30% reduction in reporter activity[6]
shRNACDK8 & CDK19Colo205TCF/LEF Reporter Gene Transcription~60% reduction in reporter activity[6]

Note: The data for genetic knockdown was generated using short hairpin RNA (shRNA), which functions similarly to siRNA in silencing gene expression.

Table 2: On-Target Engagement Measured by STAT1 Phosphorylation

TreatmentTarget(s)Cell LineAssayResult
This compoundCDK8/19---Reduction of phospho-STAT1-Ser727IC50 = 9 nM[1]
siRNACDK8STAT1 WT and S727A MEFsWestern Blot for p-STAT1 (S727)Silencing of Cdk8 (~90%) compared the effects of IFN-γ-induced gene expression.[7]
KnockoutCDK8 & CDK19293 cellsWestern Blot for p-STAT1 (S727)Strong decrease in IFNγ-induced and basal STAT1 S727 phosphorylation.[8]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental approach for validating on-target effects, the following diagrams are provided.

G cluster_0 WNT Signaling Pathway cluster_1 Mediator Complex and STAT1 Signaling WNT WNT Frizzled Frizzled Receptor WNT->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF WNT_Target_Genes WNT Target Genes TCF_LEF->WNT_Target_Genes Mediator Mediator Complex Mediator->TCF_LEF Transcriptional Regulation CDK8_19 CDK8/19 CDK8_19->Mediator STAT1 STAT1 CDK8_19->STAT1 Phosphorylation pSTAT1 p-STAT1 (Ser727) STAT1_Target_Genes STAT1 Target Genes pSTAT1->STAT1_Target_Genes This compound This compound This compound->CDK8_19 siRNA siRNA (CDK8/19) siRNA->CDK8_19 mRNA degradation

Caption: this compound and siRNA both target CDK8/19, key regulators of WNT and STAT1 signaling.

G cluster_0 Experimental Setup cluster_1 Phenotypic and Molecular Readouts start Cancer Cell Line (e.g., Colo205, 7dF3) treatment Treatment Groups control Vehicle Control (e.g., DMSO) treatment->control cct This compound treatment->cct sirna_neg Negative Control siRNA treatment->sirna_neg sirna_cdk8_19 CDK8/19 siRNA treatment->sirna_cdk8_19 readout Analysis control->readout cct->readout sirna_neg->readout sirna_cdk8_19->readout wnt_assay WNT Reporter Assay readout->wnt_assay viability Cell Viability Assay (e.g., MTS) readout->viability gene_exp Target Gene Expression (qRT-PCR) readout->gene_exp protein_level Protein Level Analysis (Western Blot) readout->protein_level pstat1 p-STAT1 (Ser727) Level protein_level->pstat1 cdk8_19_level CDK8/19 Protein Level protein_level->cdk8_19_level

Caption: Workflow for validating this compound on-target effects using siRNA.

Experimental Protocols

Detailed and reproducible protocols are fundamental to robust scientific inquiry. The following sections provide step-by-step methodologies for the key experiments discussed in this guide.

This compound Treatment Protocol for Cellular Assays

This protocol is adapted for a 96-well plate format and can be scaled as needed.

  • Cell Seeding: Seed 20,000 cells (e.g., 7dF3) per well in a 96-well plate and incubate overnight to allow for cell attachment.[5]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.[9] A serial dilution should be performed to achieve final concentrations ranging from approximately 0.068 nM to 9.1 µM.[5]

  • Cell Treatment: Add the diluted this compound or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the cells for the desired time period. For gene expression analysis, incubation times of 2 to 6 hours have been used.[5] For longer-term assays like cell viability, 24 to 72 hours may be appropriate.

  • Downstream Analysis: Following incubation, proceed with the desired assay, such as a WNT reporter assay, cell viability assay, or analysis of gene and protein expression.

siRNA-Mediated Knockdown of CDK8 and CDK19 Protocol

This protocol provides a general framework for siRNA transfection. Optimization of siRNA concentration and transfection reagent is recommended for each cell line.

  • siRNA Preparation: Resuspend lyophilized siRNA duplexes (pools of 4 target-specific siRNAs for each of CDK8 and CDK19, and a negative control siRNA) in RNase-free water to a stock concentration of 10 µM.[10]

  • Cell Seeding: Seed cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.

  • Transfection Complex Formation:

    • For each well of a 24-well plate, dilute 6 pmol of siRNA in 50 µl of serum-free medium (e.g., OptiMEM).[11]

    • In a separate tube, dilute 1 µl of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 50 µl of serum-free medium.[11]

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24 to 72 hours. The optimal incubation time will depend on the stability of the target proteins and the specific assay being performed.

  • Validation of Knockdown:

    • qRT-PCR: To confirm knockdown at the mRNA level, extract total RNA and perform quantitative real-time PCR using primers specific for CDK8, CDK19, and a housekeeping gene for normalization.[10]

    • Western Blot: To confirm knockdown at the protein level, prepare cell lysates and perform Western blotting using antibodies specific for CDK8, CDK19, and a loading control (e.g., GAPDH or β-actin).[4]

  • Phenotypic Analysis: Once knockdown is confirmed, proceed with the desired functional assays.

Western Blot Protocol for Phospho-STAT1 (Ser727)

This protocol is for the detection of the on-target biomarker for CDK8/19 activity.

  • Cell Lysis: After treatment with this compound or transfection with siRNA, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-STAT1 (Ser727) overnight at 4°C. A primary antibody for total STAT1 should be used on a separate blot or after stripping the membrane to normalize for total protein levels.[8][12]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry can be used to quantify the band intensities, and the ratio of phospho-STAT1 to total STAT1 can be calculated.

Conclusion

Validating the on-target effects of a small molecule inhibitor is a cornerstone of rigorous pharmacological research. This guide provides a framework for comparing the effects of the CDK8/19 inhibitor this compound with siRNA-mediated knockdown of its targets. By employing the detailed protocols and considering the comparative data presented, researchers can confidently design and execute experiments to elucidate the specific on-target activities of this compound and advance their drug discovery efforts. The provided diagrams offer a visual representation of the underlying biology and experimental logic, further aiding in the comprehension and application of these validation strategies.

References

CCT251545: A Reference Compound for Potent and Selective CDK8/19 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the utility of CCT251545 as a benchmark for inhibiting Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).

This guide provides a comprehensive comparison of this compound with other known CDK8/19 inhibitors, supported by experimental data and detailed protocols. The objective is to offer a clear perspective on its performance and establish its position as a reference compound in the study of CDK8/19-mediated signaling pathways.

Introduction to CDK8/19 and Their Role in Disease

CDK8 and its close paralog CDK19 are key components of the Mediator complex, a crucial regulator of RNA Polymerase II-dependent transcription.[1] Dysregulation of CDK8/19 activity has been implicated in a variety of diseases, including cancer, where they can act as oncogenes.[2][3] These kinases are involved in multiple signaling pathways, such as the WNT/β-catenin and JAK/STAT pathways, making them attractive targets for therapeutic intervention.[4][5]

This compound: A Potent and Selective Chemical Probe

This compound was identified through a cell-based screen for inhibitors of the WNT signaling pathway.[5][6] Subsequent studies revealed that it acts as a potent, ATP-competitive inhibitor of both CDK8 and CDK19.[7][8] Its high selectivity, with over 100-fold greater potency for CDK8/19 compared to a panel of 291 other kinases, and its excellent oral bioavailability make it an ideal tool for studying the biological functions of these kinases in both in vitro and in vivo models.[5][9]

Comparative Analysis of CDK8/19 Inhibitors

The following tables summarize the quantitative data for this compound and other notable CDK8/19 inhibitors, providing a clear comparison of their biochemical potency, cell-based activity, and selectivity.

Table 1: Biochemical Potency of CDK8/19 Inhibitors

CompoundCDK8 IC₅₀ (nM)CDK19 IC₅₀ (nM)Assay Type
This compound 7[7]6[7]Reporter Displacement Assay[7]
Senexin B --Less potent than other listed inhibitors in cell-based assays[10]
Cortistatin A --Potent in cell-based assays[10]
Ponatinib --Potent biochemical binding activity[5]
Linifanib 14 ± 124 ± 3Biochemical Assay[5]

Table 2: Cell-Based Activity of CDK8/19 Inhibitors

CompoundWNT Signaling IC₅₀ (nM) (Cell Line)pSTAT1 (Ser727) Inhibition IC₅₀ (nM)
This compound 5 (7dF3)[6][11]9[7]
Senexin B --
Cortistatin A --
Ponatinib >10,000 (7dF3 & LS174T)[5]-
Linifanib 1,290 ± 489 (7dF3), 5,170 ± 887 (LS174T)[5]-

Table 3: Selectivity Profile of this compound

Off-Target KinaseIC₅₀ (nM)
GSK3α462[7]
GSK3β690[7]
PRKCQ122[7]

Data from a panel of 293 kinases showed that at 1 µM, this compound inhibited only 6 kinases by more than 50%.[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

CDK8_WNT_Pathway cluster_WNT WNT Signaling Pathway cluster_Mediator Mediator Complex Regulation WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled LRP5_6 LRP5/6 WNT->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Enters Nucleus and Binds Mediator_Complex Mediator Complex TCF_LEF->Mediator_Complex WNT_Target_Genes WNT Target Genes CDK8_19 CDK8/19 CDK8_19->TCF_LEF Phosphorylates Mediator_Complex->CDK8_19 RNA_Pol_II RNA Pol II Mediator_Complex->RNA_Pol_II RNA_Pol_II->WNT_Target_Genes Transcription This compound This compound This compound->CDK8_19 Inhibits STAT1_Pathway cluster_JAK_STAT JAK/STAT Signaling Pathway cluster_CDK8_Modulation CDK8 Modulation Cytokine Cytokine (e.g., IFNγ) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT1_inactive STAT1 (inactive) JAK->STAT1_inactive Phosphorylates (Y701) STAT1_active pSTAT1 (Y701) Dimer STAT1_inactive->STAT1_active Dimerizes STAT1_Ser727 pSTAT1 (S727) STAT1_active->STAT1_Ser727 Target_Genes STAT1 Target Genes STAT1_active->Target_Genes Enters Nucleus, Binds DNA CDK8 CDK8 CDK8->STAT1_active Phosphorylates (S727) This compound This compound This compound->CDK8 Inhibits Experimental_Workflow cluster_InVitro In Vitro Assays cluster_CellBased Cell-Based Assays cluster_InVivo In Vivo Studies Biochemical_Assay Biochemical Assay (Reporter Displacement) Potency Potency Biochemical_Assay->Potency Kinase_Panel Kinase Selectivity Panel (293 kinases) Selectivity Selectivity Kinase_Panel->Selectivity CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement Target_Engagement CETSA->Target_Engagement WNT_Reporter_Assay WNT Reporter Gene Assay (e.g., 7dF3, LS174T) Cellular_Activity Cellular_Activity WNT_Reporter_Assay->Cellular_Activity STAT1_Phospho_Assay pSTAT1 (Ser727) Western Blot or ELISA Biomarker_Validation Biomarker_Validation STAT1_Phospho_Assay->Biomarker_Validation SILAC SILAC-based Affinity Capture Target_ID Target_ID SILAC->Target_ID Xenograft_Model Tumor Xenograft Models (e.g., SW620) Efficacy Efficacy Xenograft_Model->Efficacy PK_Studies Pharmacokinetic Studies Bioavailability Bioavailability PK_Studies->Bioavailability PD_Biomarkers Pharmacodynamic Biomarker Analysis InVivo_Target_Engagement InVivo_Target_Engagement PD_Biomarkers->InVivo_Target_Engagement

References

A Comparative Guide to WNT Pathway Inhibitors: CCT251545 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The WNT signaling pathway is a critical regulator of cell proliferation, differentiation, and fate, making it a key target in developmental biology and oncology research. Dysregulation of this pathway is implicated in numerous cancers. This guide provides a comparative analysis of CCT251545 against other well-characterized WNT pathway inhibitors: IWP-2, XAV939, and LGK974. We present quantitative data, detailed experimental protocols, and a visual representation of their mechanisms of action to aid in the selection of the most appropriate tool for your research needs.

Mechanism of Action at a Glance

The inhibitors discussed herein target the WNT pathway at distinct points, offering different strategic advantages for researchers.

  • This compound acts downstream by inhibiting the kinases CDK8 and CDK19, which are components of the Mediator complex involved in β-catenin-driven transcription.[1][2][3][4]

  • IWP-2 and LGK974 function at the level of WNT ligand secretion by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase essential for WNT protein palmitoylation and subsequent secretion.[5][6][7][8][9][10]

  • XAV939 targets the destruction complex by inhibiting Tankyrase 1 and 2 (TNKS1/2).[11][12][13][14] This leads to the stabilization of Axin, a key scaffold protein in the β-catenin destruction complex, thereby promoting β-catenin degradation.[12][13]

Comparative Performance Data

The following tables summarize the reported potencies of this compound and its alternatives. Direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.

Table 1: Biochemical Potency of WNT Pathway Inhibitors

InhibitorTargetAssay TypeIC50References
This compound CDK8Reporter Displacement Assay7 nM[15]
CDK19Reporter Displacement Assay6 nM[15]
GSK3αKinase Assay462 nM[15]
GSK3βKinase Assay690 nM[15]
IWP-2 Porcupine (PORCN)Cell-free Wnt processing27 nM[5][6][7]
CK1δ (off-target)ATP-competitive kinase assay40 nM[6]
XAV939 Tankyrase 1 (TNKS1)Biochemical Assay11 nM[11][14]
Tankyrase 2 (TNKS2)Biochemical Assay4 nM[11][14]
LGK974 Porcupine (PORCN)Radioligand Binding Assay1 nM[16]

Table 2: Cellular Potency of WNT Pathway Inhibitors

InhibitorCell LineAssay TypeIC50 / EC50References
This compound 7dF3WNT Signaling Reporter5 nM[17][18]
COLO 205WNT Signaling Reporter35 nM[18]
SW620pSTAT1(Ser727) Reduction9 nM[15]
IWP-2 A818-6Cell Proliferation8.96 µM[6]
MiaPaCa2Cell Proliferation1.90 µM[6]
Panc-1Cell Proliferation2.33 µM[6]
XAV939 DLD-1Colony Formation-[11]
LGK974 -Wnt Coculture Assay0.4 nM[10][16]

Signaling Pathway and Inhibitor Targets

The following diagram illustrates the canonical WNT signaling pathway and the points of intervention for this compound, IWP-2, XAV939, and LGK974.

WNT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WNT WNT Ligand FZD Frizzled (FZD) WNT->FZD binds PORCN Porcupine (PORCN) WNT->PORCN palmitoylation DVL Dishevelled (DVL) FZD->DVL LRP56 LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) DVL->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc translocates TNKS Tankyrase (TNKS1/2) TNKS->DestructionComplex destabilizes Axin TCFLEF TCF/LEF BetaCatenin_nuc->TCFLEF binds Mediator Mediator Complex TCFLEF->Mediator TargetGenes WNT Target Gene Transcription Mediator->TargetGenes activates CDK819 CDK8/19 CDK819->Mediator This compound This compound This compound->CDK819 inhibits IWP2_LGK974 IWP-2 LGK974 IWP2_LGK974->PORCN inhibit XAV939 XAV939 XAV939->TNKS inhibits

Caption: WNT signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments cited in the comparison of these WNT pathway inhibitors.

WNT/β-catenin Reporter Assay (Luciferase-based)

This cell-based assay is a common method to quantify the activity of the canonical WNT pathway.

Objective: To measure the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.

Principle: Cells are transiently or stably transfected with a reporter construct containing multiple TCF/LEF binding sites upstream of a minimal promoter driving the expression of a luciferase gene. Upon activation of the WNT pathway, β-catenin translocates to the nucleus, binds to TCF/LEF, and drives luciferase expression. The resulting luminescence is proportional to pathway activity.

General Protocol:

  • Cell Culture: Plate cells (e.g., HEK293T, SW480) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization of transfection efficiency).

  • Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing the WNT pathway inhibitor at various concentrations. A positive control (e.g., Wnt3a conditioned medium or a GSK3β inhibitor like CHIR99021) and a vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.

Biochemical Kinase Assay (for this compound)

This in vitro assay measures the direct inhibitory effect of a compound on the activity of a purified kinase.

Objective: To determine the IC50 of this compound against CDK8 and CDK19.

Principle: A purified, active kinase (e.g., CDK8/CycC complex) is incubated with a specific substrate, ATP (often radiolabeled ³²P-ATP or ³³P-ATP), and the test inhibitor. The kinase phosphorylates the substrate, and the amount of incorporated phosphate is quantified.

General Protocol:

  • Reaction Setup: In a microplate, combine the purified kinase, a kinase buffer containing necessary cofactors (e.g., MgCl₂, DTT), the test inhibitor at various concentrations, and a specific peptide or protein substrate.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Detection: Stop the reaction and quantify the phosphorylated substrate. This can be done by:

    • Radiometric Assay: Spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated radiolabeled ATP, and measuring the remaining radioactivity on the membrane using a scintillation counter.

    • Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is then converted to a luminescent signal.

  • Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to calculate the IC50 value.

Porcupine (PORCN) Inhibition Assay (for IWP-2 and LGK974)

This assay assesses the ability of inhibitors to block the palmitoylation of WNT ligands.

Objective: To measure the inhibition of PORCN's O-acyltransferase activity.

Principle: A cell-free system or an in-cell assay is used to measure the transfer of a fatty acid (palmitate) from palmitoyl-CoA to a WNT protein or a peptide substrate.

General Protocol (Cell-free):

  • Reaction Components: Combine a source of PORCN (e.g., microsomes from cells overexpressing PORCN), a WNT peptide substrate, and the test inhibitor in a reaction buffer.

  • Initiation: Start the reaction by adding a labeled palmitoyl-CoA (e.g., radiolabeled or fluorescently tagged).

  • Incubation: Incubate at 37°C for a defined period.

  • Detection: Separate the acylated WNT peptide from the unreacted palmitoyl-CoA and quantify the amount of acylated product. This can be achieved through methods like scintillation counting or fluorescence measurement.

  • Data Analysis: Determine the IC50 by plotting the percentage of PORCN activity against the inhibitor concentration.

Tankyrase (TNKS) Inhibition Assay (for XAV939)

This assay measures the inhibition of the poly(ADP-ribosyl)ation (PARsylation) activity of Tankyrase.

Objective: To determine the IC50 of XAV939 against TNKS1 and TNKS2.

Principle: The assay measures the incorporation of ADP-ribose from NAD+ onto a substrate protein or the auto-PARsylation of the Tankyrase enzyme itself.

General Protocol:

  • Reaction Setup: In a microplate, incubate purified recombinant TNKS1 or TNKS2 with a substrate (e.g., a generic PARP substrate or the enzyme itself for auto-PARsylation), biotinylated NAD+, and the test inhibitor in a reaction buffer.

  • Incubation: Allow the PARsylation reaction to proceed at room temperature for a set time.

  • Detection: The biotinylated PAR polymers formed are detected using streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP). Addition of a chemiluminescent HRP substrate generates a signal that is proportional to the Tankyrase activity.

  • Data Analysis: Calculate the IC50 by plotting the percentage of TNKS activity against the inhibitor concentration.

Conclusion

The choice of a WNT pathway inhibitor depends on the specific research question. This compound offers a unique mechanism of action by targeting the downstream transcriptional machinery, making it a valuable tool to probe the role of CDK8/19 in WNT-dependent and independent processes. IWP-2 and LGK974 are potent inhibitors of WNT ligand secretion, suitable for studies where a broad blockade of signaling from all WNTs is desired. XAV939 provides a means to modulate the pathway by stabilizing the β-catenin destruction complex, which may have different cellular consequences than inhibiting ligand secretion or downstream transcription. The data and protocols presented in this guide are intended to facilitate an informed decision for the selection and application of these important research tools.

References

Confirming the Role of CDK8/19 in Acute Myeloid Leukemia Using the Chemical Probe CCT251545: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selective CDK8/19 inhibitor CCT251545 with another key research compound, RVU120 (also known as SEL120-34A), in the context of Acute Myeloid Leukemia (AML). The experimental data presented herein supports the crucial role of CDK8/19 in AML pathogenesis, particularly through the modulation of STAT5 signaling, and highlights the utility of this compound as a potent chemical probe for investigating this pathway.

Introduction to CDK8/19 and Their Role in AML

Cyclin-dependent kinase 8 (CDK8) and its paralog CDK19 are components of the Mediator complex, a key regulator of transcription. In recent years, CDK8 and CDK19 have emerged as attractive therapeutic targets in oncology, particularly in hematological malignancies such as AML.[1] These kinases are implicated in the regulation of oncogenic signaling pathways, including the JAK/STAT pathway. Specifically, CDK8 has been shown to phosphorylate Signal Transducer and Activator of Transcription 5 (STAT5), a critical driver of proliferation and survival in AML cells. Constitutive activation of STAT5 is a hallmark of AML and is associated with poor prognosis.[2][3] Therefore, inhibitors of CDK8/19 present a promising therapeutic strategy to counteract aberrant STAT5 signaling in AML.

This compound is a potent and selective, orally bioavailable small molecule inhibitor of CDK8 and CDK19.[4][5][6] It was initially discovered as a WNT signaling inhibitor and subsequently identified as a high-affinity ligand for CDK8 and CDK19.[7] This guide focuses on the utility of this compound in confirming the role of CDK8/19 in AML by comparing its effects to RVU120, a CDK8/19 inhibitor currently in clinical development for AML.[8]

Comparative Analysis of this compound and RVU120

This section provides a head-to-head comparison of this compound and RVU120, focusing on their biochemical potency, cellular activity in AML models, and their effect on the key downstream target, STAT5.

Biochemical and Cellular Potency

Both this compound and RVU120 are highly potent inhibitors of CDK8 and CDK19. The following table summarizes their reported IC50 and GI50 values.

CompoundTargetBiochemical IC50 (nM)Cellular pSTAT1-S727 IC50 (nM)AML Cell Line GI50 (µM)
This compound CDK87[7]9[7]Data not available in a comparable panel
CDK196[7]
RVU120 (SEL120-34A) CDK84.4Not ReportedSKNO-1: <1, KG-1: <1, HEL-60: <1, MOLM-16: <1, MV-4-11: <1, OciAML-2: <1, MOLM-6: <1, OciAML-3: <1[4]
CDK1910.4

Note: While a direct side-by-side GI50 comparison in a panel of AML cell lines is not available for this compound, a study by Rzymski et al. (2017) noted a similar differential sensitivity pattern for this compound as observed for SEL120-34A.[4]

Inhibition of STAT5 Phosphorylation in AML Cells

A critical downstream effect of CDK8/19 inhibition in AML is the reduction of STAT5 phosphorylation at serine 726 (S726). Both this compound and RVU120 have been shown to effectively inhibit this key signaling event.

The western blot data from Rzymski et al. (2017) demonstrates that both this compound and SEL120-34A (RVU120) reduce the levels of phosphorylated STAT5 (pSTAT5 S726) in the KG-1 AML cell line. This provides direct evidence of on-target activity in a relevant cellular context.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

CDK8_STAT5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine STAT5 STAT5 JAK->STAT5 Phosphorylates pSTAT5_Y pSTAT5 (Y694) STAT5->pSTAT5_Y pSTAT5_S pSTAT5 (S726) pSTAT5_Y->pSTAT5_S CDK8_19 CDK8/19 CDK8_19->pSTAT5_Y Phosphorylates pSTAT5_dimer pSTAT5 Dimer pSTAT5_S->pSTAT5_dimer Gene Target Gene (e.g., c-Myc, PIM1) pSTAT5_dimer->Gene Transcription This compound This compound This compound->CDK8_19

Caption: CDK8/19-mediated STAT5 signaling pathway in AML.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting & Detection AML_cells AML Cell Lines (e.g., KG-1, MV-4-11) Treatment Treat with this compound or RVU120 AML_cells->Treatment Lysis Cell Lysis Treatment->Lysis Quantification BCA Assay Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (pSTAT5, STAT5, GAPDH) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Western blot workflow for pSTAT5 detection.

Experimental Protocols

Cell Culture and Treatment for Proliferation Assays

AML cell lines (e.g., KG-1, MV-4-11, SKNO-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For GI50 determination, cells are seeded in 96-well plates and treated with a serial dilution of this compound or RVU120 for 72-96 hours. Cell viability is assessed using a CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.

Western Blotting for STAT5 Phosphorylation
  • Cell Lysis: After treatment with CDK8/19 inhibitors for the desired time, AML cells are harvested and washed with ice-cold PBS. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the cell lysates is determined using the bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-STAT5 (Ser726), total STAT5, and a loading control (e.g., GAPDH).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The available data strongly support the role of CDK8/19 as a critical regulator of pro-survival signaling in Acute Myeloid Leukemia, primarily through the phosphorylation of STAT5. The chemical probe this compound serves as a valuable tool for dissecting this pathway, demonstrating potent and selective inhibition of CDK8/19 and subsequent downstream signaling in AML cells. Its activity profile is comparable to that of the clinical candidate RVU120, further validating CDK8/19 as a therapeutic target in this disease. For researchers investigating the intricacies of AML pathogenesis or exploring novel therapeutic avenues, this compound represents a well-characterized and effective chemical probe to confirm and expand upon the role of the CDK8/19-STAT5 axis.

References

Comparative Analysis of CCT251545 Activity in Patient-Derived Colorectal Cancer Organoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the activity of CCT251545, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and CDK19, within the context of patient-derived organoid (PDO) models of colorectal cancer. Due to a lack of direct head-to-head studies of this compound against other CDK8/19 inhibitors in the same PDO models, this guide summarizes the available data to facilitate an informed understanding of its potential and limitations.

Introduction to this compound and its Target Pathway

This compound is an orally bioavailable small molecule that acts as an ATP-competitive inhibitor of CDK8 and CDK19.[1][2][3][4] These kinases are components of the Mediator complex, which plays a crucial role in regulating transcription. Notably, CDK8 and CDK19 are involved in the Wnt/β-catenin signaling pathway, a critical pathway frequently dysregulated in colorectal cancer.[1][2][5][6] By inhibiting CDK8 and CDK19, this compound can modulate Wnt signaling, making it a promising therapeutic candidate for cancers with aberrant Wnt pathway activation.

Patient-derived organoids have emerged as a powerful preclinical model in cancer research. These three-dimensional, self-organizing structures are grown from patient tumor tissue and closely recapitulate the genetic and phenotypic heterogeneity of the original tumor.[7][8][9][10][11] This makes them a more physiologically relevant system for drug screening and personalized medicine compared to traditional two-dimensional cell cultures.[7][8][9][10]

Comparative Activity of CDK8/19 Inhibitors

While direct comparative data for this compound in patient-derived colorectal cancer organoids is not yet available in published literature, we can summarize the activity of this compound and other relevant CDK8/19 inhibitors from various studies to provide a broader context.

CompoundTarget(s)Model SystemObserved EffectReported IC50/ConcentrationReference
This compound CDK8, CDK19Cell-based assays, Xenograft modelsPotent inhibition of Wnt signaling, tumor growth inhibitionPotent low-nanomolar IC50 for CDK8/19[12]
Compound 32 (Cp32) CDK8, CDK19Mouse and human intestinal organoidsReduced organoid viabilityProfoundly reduced viability even at 0.1 μM[8][13]
Senexin B CDK8, CDK19Wild-type mouse intestinal organoidsAltered gene expression, including downregulation of CFTRNot reported for viability[14]
MSC2530818 CDK8, CDK19SW620 human colon cancer cell line xenograftReduced tumor growthNot reported for PDOs[15]
K03861 CDK2, CDK8, CDK19Cell-based assaysEngagement of CDK8/19 with high selectivityNot reported in PDOs[7]

Experimental Protocols

A generalized protocol for assessing the activity of compounds like this compound in patient-derived colorectal cancer organoids is outlined below, based on established methodologies.[1][3][6][16]

1. Patient-Derived Organoid (PDO) Culture Establishment and Maintenance:

  • Obtain fresh colorectal cancer tissue from patient biopsies or surgical resections under sterile conditions and with appropriate ethical approval.

  • Mechanically and enzymatically digest the tissue to obtain a single-cell suspension or small cell clusters.

  • Embed the cells in a basement membrane matrix (e.g., Matrigel) and plate as domes in multi-well plates.

  • Culture the organoids in a specialized growth medium containing essential niche factors (e.g., EGF, Noggin, R-spondin1, Wnt3a, etc.). The exact composition may need to be optimized for individual PDO lines.

  • Maintain the organoid cultures in a humidified incubator at 37°C and 5% CO2, with regular media changes.

  • Passage the organoids every 1-2 weeks by mechanically or enzymatically dissociating the organoids and re-plating them in fresh matrix.

2. Drug Sensitivity and Viability Assay:

  • Dissociate established PDOs into small fragments or single cells.

  • Seed a defined number of organoid fragments or cells in basement membrane matrix in 96-well or 384-well plates.

  • Allow the organoids to reform for 24-48 hours.

  • Prepare serial dilutions of the test compounds (e.g., this compound and comparators) in the appropriate culture medium.

  • Replace the medium in the organoid-containing wells with the medium containing the test compounds. Include appropriate vehicle controls.

  • Incubate the plates for a defined period (e.g., 72-120 hours).

  • Assess organoid viability using a suitable assay, such as a cell viability reagent that measures ATP content (e.g., CellTiter-Glo® 3D).

  • Measure luminescence or fluorescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values by plotting the dose-response curves using appropriate software.

Visualizing the Science

To better understand the underlying biology and experimental procedures, the following diagrams have been generated.

Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Transcription CDK8_19 CDK8/19 Mediator Mediator Complex CDK8_19->Mediator This compound This compound This compound->CDK8_19 Inhibits Mediator->TCF_LEF Modulates

Caption: this compound inhibits CDK8/19, modulating Wnt pathway transcription.

PDO_Workflow Patient_Tumor Patient Tumor Tissue (Biopsy/Resection) Digestion Mechanical & Enzymatic Digestion Patient_Tumor->Digestion Embedding Embedding in Basement Membrane Matrix Digestion->Embedding Culture 3D Organoid Culture & Expansion Embedding->Culture Drug_Screening Drug Screening Assay Culture->Drug_Screening Compound_Addition Addition of this compound & Comparators Drug_Screening->Compound_Addition Incubation Incubation (72-120h) Compound_Addition->Incubation Viability_Assay Viability Assessment (e.g., ATP Assay) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50 Determination) Viability_Assay->Data_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of CCT251545: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the potent WNT signaling inhibitor CCT251545, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling and discarding of this chemical probe.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document compiles best practices based on information for similar chemical compounds, including other kinase inhibitors and cytotoxic agents. The following procedures are designed to provide clear, step-by-step guidance for the responsible management of this compound waste.

Key Properties of this compound

A summary of the known quantitative data for this compound is presented below to inform safe handling and storage protocols.

PropertyValueSource
Molecular Formula C₂₃H₂₄ClN₅OCayman Chemical
Formula Weight 421.9 g/mol Cayman Chemical
Appearance A crystalline solidCayman Chemical
Solubility DMSO: 50 mg/mLCayman Chemical
Storage Temperature -20°CCayman Chemical
Biological Target WNT signaling inhibitor; selective probe for CDK8 and CDK19Multiple Sources

Experimental Protocol: Proper Disposal of this compound

This protocol outlines the recommended step-by-step procedure for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene) at all times when handling this compound.

  • If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.

2. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves, absorbent paper) should be collected in a dedicated, clearly labeled hazardous waste container. The container should be a sealable, puncture-resistant plastic bag or a rigid container lined with a heavy-duty plastic bag.

  • Liquid waste containing this compound (e.g., unused solutions, cell culture media) should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the solvents used.

  • Avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Decontamination of Work Surfaces:

  • After handling this compound, thoroughly decontaminate all work surfaces with a suitable laboratory disinfectant, followed by a rinse with 70% ethanol.

  • All materials used for decontamination (e.g., wipes, paper towels) should be disposed of as solid hazardous waste.

4. Final Disposal Procedure:

  • All collected hazardous waste containing this compound must be disposed of through a licensed professional waste disposal service.

  • Follow your institution's specific procedures for arranging a hazardous waste pickup. Ensure all containers are properly labeled with the contents, including the full chemical name ("this compound") and any associated hazards.

  • A common disposal method for compounds like this compound involves incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction and to prevent the release of harmful substances into the environment.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of chemical waste, such as this compound, within a laboratory setting.

Chemical_Disposal_Workflow Start Waste Generation (e.g., this compound) Identify Identify Waste Type (Solid, Liquid, Sharps) Start->Identify Segregate Segregate Waste into Designated Containers Identify->Segregate Label Label Container Clearly (Chemical Name, Hazards) Segregate->Label Store Store in Designated Hazardous Waste Area Label->Store Arrange Arrange for Pickup by Licensed Disposal Service Store->Arrange Dispose Professional Disposal (e.g., Incineration) Arrange->Dispose

Caption: Logical workflow for the proper disposal of chemical waste in a laboratory.

Signaling Pathway of this compound Target

This compound is a known inhibitor of the WNT signaling pathway. The diagram below illustrates the canonical WNT signaling cascade.

WNT_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Ubiquitination & Nucleus Nucleus Beta_Catenin->Nucleus Accumulates & Translocates TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds to Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates

Caption: Simplified diagram of the canonical WNT signaling pathway.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.